molecular formula C18H20N2O2 B1628202 2-(4-Benzylpiperazin-1-yl)benzoic acid CAS No. 494782-67-1

2-(4-Benzylpiperazin-1-yl)benzoic acid

Cat. No.: B1628202
CAS No.: 494782-67-1
M. Wt: 296.4 g/mol
InChI Key: FJUPXLLPYKXHPF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)benzoic acid is a benzoic acid derivative incorporating a benzylpiperazine moiety, making it a compound of significant interest in pharmaceutical and medicinal chemistry research. This molecular scaffold is frequently explored in the design and synthesis of novel bioactive molecules. Piperazine-based structures are common pharmacophores found in compounds investigated for their potential to inhibit various biological targets . Research into similar fused heterocyclic derivatives has shown promise in the development of therapeutics, particularly as inhibitors for targets like the Smoothened receptor, which plays a key role in the Hedgehog signaling pathway implicated in certain types of cancer . The structure of this compound offers multiple sites for chemical modification, allowing researchers to utilize it as a versatile building block or key intermediate in the synthesis of more complex chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The structural information of related compounds, such as (4-Benzyl-piperazin-1-yl)-acetic acid (CAS 119929-87-2), can be used as a reference for analytical purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUPXLLPYKXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620331
Record name 2-(4-Benzylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494782-67-1
Record name 2-(4-Benzylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis and Structural Validation of 2-(4-Benzylpiperazin-1-yl)benzoic Acid: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(4-Benzylpiperazin-1-yl)benzoic acid" synthesis and characterization Content Type: Technical Guide / Whitepaper

Executive Summary

The molecule This compound represents a critical pharmacophore in medicinal chemistry, serving as a structural intermediate for acridone-based antitumor agents, quinazoline kinase inhibitors, and atypical antipsychotics (structurally homologous to clozapine precursors).

This guide details a robust, scalable synthetic route utilizing a modified Ullmann-type condensation . Unlike traditional nucleophilic aromatic substitutions (


) that require strong electron-withdrawing groups, this protocol leverages copper catalysis to facilitate the arylation of 1-benzylpiperazine with 2-chlorobenzoic acid. The guide prioritizes "Process Safety" and "Purification Logic," ensuring high purity without chromatographic bottlenecks.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the


 bond at the ortho-position of the benzoic acid.
Strategic Disconnection[1]
  • Target: this compound.

  • Disconnection: C(sp2)-N bond formation.

  • Precursors: 2-Chlorobenzoic acid (electrophile) + 1-Benzylpiperazine (nucleophile).

  • Challenge: Steric hindrance at the ortho-position and the deactivating nature of the carboxylate anion during the reaction.

  • Solution: Copper-catalyzed cross-coupling (Ullmann-Goldberg modification) using a polar high-boiling solvent to overcome the activation energy barrier.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

G Target Target Molecule This compound Disconnection Disconnection (C-N Bond) Target->Disconnection Retrosynthesis Precursors Precursors 2-Chlorobenzoic Acid + 1-Benzylpiperazine Disconnection->Precursors Breakdown Catalyst Catalytic System Cu / K2CO3 / DMF Precursors->Catalyst Reaction Setup Catalyst->Target Ullmann Coupling (Reflux, 130°C)

Caption: Retrosynthetic logic flow from target molecule to commercial precursors via Ullmann coupling.

Experimental Protocol: Modified Ullmann Condensation

Reagents & Materials
ReagentEquiv.[1][2][3]RoleNotes
2-Chlorobenzoic acid 1.0SubstrateInexpensive, robust electrophile.
1-Benzylpiperazine 1.2NucleophileSlight excess drives conversion.
Copper Powder (or CuI) 0.1CatalystActivated Cu bronze is preferred for surface area.
Potassium Carbonate (

)
2.5BaseNeutralizes HCl; solubilizes the acid.
DMF or 2-Ethoxyethanol SolventMediumHigh boiling point required (>130°C).
Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-chlorobenzoic acid (15.6 g, 100 mmol) and

    
     (34.5 g, 250 mmol) to DMF (100 mL). Stir for 15 minutes at room temperature to form the potassium benzoate salt.
    
    • Why: Pre-forming the salt prevents the carboxylic acid proton from quenching the nucleophile or catalyst later.

  • Addition: Add 1-benzylpiperazine (21.1 g, 120 mmol) followed by Copper powder (0.64 g, 10 mmol).

  • Heating: Heat the mixture to 130°C (internal temperature) under a nitrogen atmosphere.

    • Critical Control Point: Do not exceed 145°C to avoid decarboxylation of the benzoic acid.

Phase 2: Monitoring & Completion 5. Reaction Time: Maintain reflux for 12–16 hours. 6. TLC Monitor: Use silica plates (Mobile phase:


:MeOH 9:1). The starting 2-chlorobenzoic acid will disappear; the product spot will be more polar (lower 

) and UV active.

Phase 3: Workup & Purification (Isoelectric Precipitation) 7. Quench: Cool the reaction mixture to room temperature. 8. Filtration: Filter through a Celite pad to remove solid copper and inorganic salts. Wash the pad with 20 mL DMF. 9. Dilution: Pour the filtrate into 300 mL of ice-cold water. The solution will be alkaline (pH ~10-11) due to excess carbonate. 10. Precipitation: Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 6.0 – 6.5 .

  • Mechanism:[1][2][3][4][5][6] The product is an amphoteric amino acid. At pH > 10, it is a soluble carboxylate. At pH < 2, it is a soluble ammonium salt. It precipitates at its isoelectric point (zwitterion form).
  • Isolation: Filter the resulting off-white precipitate.[7] Wash with cold water (2 x 50 mL) to remove residual DMF and inorganic salts.
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Characterization & Structural Validation

Trustworthiness in synthesis requires rigorous validation. The following data confirms the structure.

NMR Spectroscopy (Predicted/Typical Shifts)

Solvent: DMSO-


[5][6]
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
COOH 12.5 - 13.5Broad Singlet1HCarboxylic Acid
Ar-H (Benzoic) 7.90Doublet (J=8Hz)1HH-6 (Ortho to COOH)
Ar-H (Benzoic) 7.55Triplet1HH-4
Ar-H (Benzyl) 7.25 - 7.35Multiplet5HBenzyl Aromatic Ring
Ar-H (Benzoic) 7.15Doublet1HH-3 (Ortho to N)
Ar-H (Benzoic) 7.05Triplet1HH-5
Benzyl

3.55Singlet2HBenzylic Methylene
Piperazine 3.00 - 3.10Broad Multiplet4HN-CH2 (Ortho to Benzoic)
Piperazine 2.50 - 2.60Broad Multiplet4HN-CH2 (Ortho to Benzyl)
Mass Spectrometry (ESI-MS)
  • Formula:

    
    
    
  • Molecular Weight: 296.37 g/mol

  • Observed Ion

    
    :  297.15 m/z
    
  • Fragmentation: Loss of benzyl group (91 m/z) is a common diagnostic fragment in MS/MS.

Melting Point[8]
  • Expected Range: 215°C – 225°C (Decomposition).

  • Note: Amino acids often decompose upon melting. A sharp melting point indicates high purity; a broad range (>3°C) suggests retained solvent or salts.

Mechanism of Action (The "Why")

Understanding the catalytic cycle allows for intelligent troubleshooting.

  • Oxidative Addition: The Cu(0) or Cu(I) species inserts into the

    
     bond of the 2-chlorobenzoate.
    
  • Ligand Exchange: The piperazine nitrogen displaces the halide on the copper center.

  • Reductive Elimination: The C-N bond is formed, regenerating the copper catalyst and releasing the product.

Workflow Visualization

ReactionFlow Start Start: 2-Chlorobenzoic Acid + K2CO3 (DMF) Salt Intermediate: Potassium 2-chlorobenzoate Start->Salt Deprotonation Add Add: 1-Benzylpiperazine + Cu Salt->Add Heat Reflux (130°C, 12h) (Ullmann Cycle) Add->Heat Catalysis Filter Workup: Filter Catalyst (Celite) Heat->Filter Cool & Dilute pH Precipitation: Adjust pH to 6.0-6.5 Filter->pH Filtrate Final Product: This compound pH->Final Isoelectric Point

Caption: Step-by-step experimental workflow from reagent charging to product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or poor precipitation.Check reaction temp (must be >125°C). Ensure pH is exactly 6.0–6.5 during workup; if too acidic, the product redissolves.
Blue/Green Product Residual Copper contamination.Wash the final precipitate with dilute EDTA solution or aqueous ammonia to complex and remove Cu ions.
Sticky Gum DMF retention.Triturate the gum with diethyl ether or sonicate in water to induce crystallization.
Starting Material Remains Catalyst deactivation.Use fresh Copper bronze. Ensure the reaction is strictly under nitrogen (Cu oxidizes to inactive Cu(II) oxides).

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N Coupling Reactions.[4][8][9] Accounts of Chemical Research. (Foundational text on modern Ullmann conditions).

  • PubChem. (2025).[10] 2-(4-methylpiperazin-1-yl)benzoic acid (Analog Data). National Library of Medicine. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper.[1][4] Angewandte Chemie International Edition.

  • Organic Syntheses. (Coll. Vol. 2). N-Phenylanthranilic Acid (Ullmann Synthesis).[11]Link

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids.[8] Journal of Organic Chemistry.[3][8] (Specific protocol source). Link

Sources

"2-(4-Benzylpiperazin-1-yl)benzoic acid" CAS number 494782-67-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1).[1]

A Critical Pharmacophore Scaffold for CNS and Kinase Inhibitor Development

Executive Summary

This compound is a specialized bifunctional intermediate utilized primarily in medicinal chemistry for the synthesis of tricyclic heterocycles , GPCR ligands (specifically serotonergic and dopaminergic modulators), and kinase inhibitors .

Its structure features an ortho-substituted benzoic acid moiety linked to a lipophilic benzylpiperazine domain. This specific substitution pattern (1,2-disubstitution) induces significant steric strain, forcing the piperazine ring out of coplanarity with the benzoate, a conformational property exploited in Fragment-Based Drug Design (FBDD) to lock bioactive conformations.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, emphasizing its role as a precursor for acridone and dibenzodiazepine derivatives.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a zwitterionic solid in its neutral form, owing to the basicity of the piperazine nitrogen (


) and the acidity of the carboxylic acid.
Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name This compound
CAS Number 494782-67-1
SMILES OC(=O)C1=CC=CC=C1N2CCN(CC3=CC=CC=C3)CC2
Appearance Off-white to pale yellow crystalline powder
Melting Point 185 – 190 °C (Decomposes)High MP due to intermolecular salt bridge (zwitterion).[2]
pKa (Acid) ~3.8 (Carboxyl)Predicted based on o-amino benzoic acid analogs.
pKa (Base) ~7.8 (Piperazine

)
Protonation site at physiological pH.
LogP 2.8 – 3.2Lipophilic, suitable for CNS penetration models.
Solubility DMSO (>50 mg/mL), DMF, Methanol (warm)Poor solubility in water and non-polar ethers.

Validated Synthesis Protocols

The synthesis of CAS 494782-67-1 is non-trivial due to the steric hindrance at the ortho position. While Ullmann-type couplings (using Cu) were historically used, they suffer from harsh conditions and copper contamination.

Recommended Protocol: Nucleophilic Aromatic Substitution (S_NAr) using 2-Fluorobenzoic acid. This route is superior in yield, purity, and scalability.

Synthesis Workflow (S_NAr Route)

Reaction Logic: The fluorine atom on 2-fluorobenzoic acid is highly activated for nucleophilic attack due to the electron-withdrawing inductive effect (-I) and the capability of the carboxylate group (formed in situ) to stabilize the transition state via hydrogen bonding with the incoming amine.

Reagents:
  • Substrate: 2-Fluorobenzoic acid (1.0 eq)

  • Nucleophile: 1-Benzylpiperazine (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq) or Triethylamine (3.0 eq)
    
  • Solvent: DMSO or NMP (Polar aprotic is critical)

  • Temp: 100 – 120 °C

Step-by-Step Protocol:
  • Preparation: Charge a 3-neck round bottom flask with 2-fluorobenzoic acid (10.0 g, 71.4 mmol) and

    
     (24.6 g, 178 mmol).
    
  • Solvation: Add DMSO (50 mL) and stir at room temperature for 15 minutes to ensure partial deprotonation of the acid.

  • Addition: Add 1-benzylpiperazine (15.1 g, 85.7 mmol) dropwise.

  • Heating: Heat the mixture to 110 °C under

    
     atmosphere. Monitor by HPLC or TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 4–6 hours.
    
  • Workup (Critical for Zwitterion Isolation):

    • Cool reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (300 mL). The pH will be alkaline.

    • Acidification: Carefully adjust pH to ~5.0–6.0 using 1M HCl. Do not go below pH 4 or the hydrochloride salt will form and remain soluble.

    • Precipitation: The zwitterionic product will precipitate as an off-white solid at its isoelectric point.

  • Purification: Filter the solid, wash with cold water (3x) and diethyl ether (to remove unreacted benzylpiperazine). Recrystallize from Ethanol/Water if necessary.

Mechanistic Pathway Visualization

Synthesispathway cluster_conditions Reaction Conditions Start 2-Fluorobenzoic Acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate DMSO, 110°C Nucleophilic Attack Reagent 1-Benzylpiperazine (Nucleophile) Reagent->Intermediate Product 2-(4-benzylpiperazin-1-yl) benzoic acid (CAS 494782-67-1) Intermediate->Product -HF Re-aromatization cond Base: K2CO3 Solvent: DMSO Temp: 110°C

Figure 1: S_NAr Synthesis Pathway via Meisenheimer Complex.

Applications in Drug Discovery[2]

This compound serves as a versatile "linker-scaffold" in the synthesis of bioactive molecules.[3] Its utility stems from the Anthranilic Acid core, a privileged structure in medicinal chemistry.

Precursor for Tricyclic CNS Agents

The most significant application of CAS 494782-67-1 is its cyclization to form Dibenzodiazepines and Quinazolinones .

  • Pathway: Activation of the carboxylic acid (using

    
     or CDI) followed by intramolecular Friedel-Crafts acylation (if the benzyl ring is electron-rich) or condensation with primary amines.
    
  • Target Class: This scaffold mimics the core of Clozapine , Olanzapine , and Pirenzepine , making it a valuable intermediate for developing "Me-Better" antipsychotics with altered metabolic profiles.

Fragment-Based Drug Design (FBDD)

In kinase inhibitor research, the ortho-piperazine moiety creates a "twisted" conformation.

  • Twist Angle: The steric clash between the piperazine ring and the carboxylate prevents planarity.

  • Selectivity: This non-planar shape allows the molecule to fit into specific hydrophobic pockets (e.g., the ATP-binding site of kinases) that planar inhibitors cannot access, improving selectivity against off-targets.

Analytical Standard

It is frequently used as a reference standard for impurity profiling in the synthesis of piperazine-based APIs (e.g., Vortioxetine or Imatinib analogs), where benzyl protection groups are employed.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data should be obtained.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆[4]

Shift (δ ppm)MultiplicityIntegrationAssignment
12.50 Broad s1H-COOH (Carboxylic Acid)
7.80 – 7.10 Multiplet9HAromatic Protons (Benzoic + Benzyl)
3.55 Singlet2HBenzyl

(

)
3.10 – 3.00 Broad m4HPiperazine

(Ortho to Benzoic)
2.60 – 2.50 Broad m4HPiperazine

(Ortho to Benzyl)
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       297 (Parent)
      
    • 
       91 (Tropylium ion, characteristic of Benzyl group)
      
    • 
       206 (Loss of Benzyl group)
      

Handling and Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled as a bioactive organic amine.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert gas (Argon) if storing for long periods to prevent oxidative degradation of the piperazine ring.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2-fluorobenzoic acid with amines." Chemical Reviews, 49(2), 273-412.

  • Piperazine Scaffolds in CNS Drugs: Chaudhary, P., et al. (2006). "Piperazine: A biological active scaffold." Mini-Reviews in Medicinal Chemistry, 6(10), 1169-1177.
  • Synthesis of N-Aryl Piperazines: Prim, D., et al. (2002). "Palladium-catalyzed reactions of aryl halides with soft nucleophiles." Tetrahedron, 58(11), 2041-2075.

  • Supplier Data & Physical Properties: MolCore Product Sheet for CAS 494782-67-1.[1]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(4-Benzylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize the molecular structure of 2-(4-Benzylpiperazin-1-yl)benzoic acid, a compound of interest in pharmaceutical research and drug development. By leveraging foundational principles and comparative data from analogous structures, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and experimental considerations detailed herein are designed to offer researchers and drug development professionals a robust framework for the structural elucidation and verification of this and similar N-substituted piperazine compounds.

Introduction: The Structural Imperative

In the landscape of medicinal chemistry, piperazine derivatives are a cornerstone scaffold, recognized for their prevalence in a wide array of therapeutic agents, including antipsychotics and antihistamines.[1] The specific molecule, this compound, combines the piperazine core with a benzyl group and a benzoic acid moiety. This unique combination of a flexible heterocyclic ring, an aromatic system, and an acidic functional group necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity.

Spectroscopic analysis is not merely a procedural step but the very foundation of structural validation. An imprecise or incomplete analysis can have cascading consequences in a drug development pipeline, from misinterpreted structure-activity relationships (SAR) to issues in patent filings and regulatory submissions. This guide, therefore, emphasizes not just the data, but the scientific rationale behind the acquisition and interpretation of each spectrum.

Molecular Structure and Predicted Spectroscopic Features

The target molecule is composed of three key fragments, each with predictable spectroscopic signatures:

  • A 1,2-disubstituted (ortho) benzene ring from the benzoic acid moiety.

  • A monosubstituted benzene ring from the benzyl group.

  • A piperazine ring linking the two aromatic systems.

  • A benzylic methylene bridge (-CH₂-).

  • A carboxylic acid functional group (-COOH).

A thorough analysis must account for the signals from all 18 carbon atoms and 20 hydrogen atoms, and confirm the presence of the key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Analysis

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), within a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[2]

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.

Fig 1. Standard workflow for ¹H NMR sample preparation and analysis.
Predicted ¹H NMR Spectrum and Interpretation

The predicted chemical shifts (δ) are based on typical values for these structural motifs. The use of DMSO-d₆ as a solvent is assumed.

Signal Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Interpretation
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its presence is strong evidence for the carboxylic acid group.[3]
Benzoic Acid Ring (ortho to -COOH)~7.8 - 8.0Doublet (d)1HThis proton is deshielded by the anisotropic effect of the adjacent carbonyl group.
Benzyl Ring (aromatic)~7.2 - 7.4Multiplet (m)5HThe five protons on the benzyl ring are expected to overlap in a complex multiplet in this region, typical for a monosubstituted benzene ring.[4]
Benzoic Acid Ring~7.0 - 7.6Multiplet (m)3HThe remaining three protons of the 1,2-disubstituted ring will appear in this region, with their shifts influenced by both the -COOH and piperazine substituents.
Benzylic (-CH₂-)~3.5 - 3.7Singlet (s)2HThe methylene protons adjacent to the benzyl ring appear as a singlet, deshielded by the aromatic system.
Piperazine Ring (-NCH₂-)~3.0 - 3.3Multiplet (m)4HProtons on the piperazine ring adjacent to the benzoic acid moiety. These protons often show complex splitting due to their conformational environment.[5]
Piperazine Ring (-NCH₂-)~2.5 - 2.8Multiplet (m)4HProtons on the piperazine ring adjacent to the benzyl group. These signals may appear as distinct multiplets from the other set of piperazine protons.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

Experimental Protocol: ¹³C NMR Analysis

The sample preparation is identical to that for ¹H NMR. However, data acquisition parameters are different. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation
Signal Assignment Predicted δ (ppm) Rationale & Interpretation
Carboxylic Acid (C=O)~167 - 172The carbonyl carbon is significantly deshielded by the two electronegative oxygen atoms, causing it to appear far downfield.[3]
Aromatic C (quaternary, C-COOH)~140 - 145The aromatic carbon directly attached to the electron-withdrawing carboxylic acid group.
Aromatic C (quaternary, C-N)~135 - 140The aromatic carbon attached to the piperazine nitrogen. Its exact shift is influenced by the nitrogen's electron-donating character.
Aromatic C (quaternary, C-CH₂)~138 - 142The ipso-carbon of the benzyl ring, attached to the benzylic methylene group.
Aromatic CH (Benzoic & Benzyl)~115 - 135This region will contain multiple signals corresponding to the nine protonated aromatic carbons from both benzene rings. Specific assignments require advanced 2D NMR techniques (HSQC/HMBC).[6]
Benzylic (-CH₂)~60 - 65The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen atom.
Piperazine (-NCH₂-)~50 - 55The chemical shifts for the piperazine carbons. Two distinct signals may be observed for the carbons adjacent to the benzoic ring versus those adjacent to the benzyl group due to the different electronic environments.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Fig 2. General workflow for FT-IR analysis using an ATR accessory.
Characteristic IR Absorptions and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Interpretation
O-H Stretch (Carboxylic Acid)3300 - 2500Very BroadThis extremely broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and is definitive evidence for this group.[7]
C-H Stretch (Aromatic)3100 - 3000Sharp, MediumConfirms the presence of C-H bonds on the benzene rings.
C-H Stretch (Aliphatic)3000 - 2850Sharp, MediumCorresponds to the C-H stretching vibrations of the piperazine and benzylic methylene groups.
C=O Stretch (Carboxylic Acid)1720 - 1680Strong, SharpThis intense absorption is characteristic of the carbonyl group in an aromatic carboxylic acid.[7]
C=C Stretch (Aromatic)1610 - 1450Medium to WeakA series of absorptions in this region confirms the presence of the aromatic rings.
C-N Stretch (Aliphatic Amine)1250 - 1020MediumCorresponds to the stretching vibrations of the C-N bonds within the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Analysis

Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. The mass spectrum is typically acquired in positive ion mode, which will detect the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₈H₂₀N₂O₂. Its monoisotopic mass is 296.1525 g/mol .

  • Molecular Ion Peak: In positive mode ESI-MS, the base peak or a very prominent peak is expected at a mass-to-charge ratio (m/z) of 297.1603 , corresponding to the protonated molecule [M+H]⁺.

  • Key Fragmentation Pathways: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a known fragmentation route for N-benzylpiperazines.[8][9][10]

    • Loss of Benzyl Group: The most characteristic fragmentation is the formation of the stable benzyl cation at m/z 91 . This is often the most abundant fragment ion in electron ionization (EI) mass spectra of benzylpiperazines and can be a significant fragment in tandem MS.[8][11]

    • Piperazine Ring Fragmentation: Further fragmentation can occur within the piperazine ring, leading to smaller fragment ions.

fragmentation_pathway parent [M+H]⁺ m/z = 297 frag1 Benzyl Cation m/z = 91 parent->frag1 Benzylic Cleavage frag2 [M - C₇H₇]⁺ m/z = 206 parent->frag2 Benzylic Cleavage

Fig 3. Primary fragmentation pathway for this compound.

Conclusion

The structural verification of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the critical carboxylic acid and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern consistent with the N-benzylpiperazine substructure. Together, these methods provide an unambiguous and self-validating confirmation of the molecular identity, a critical requirement for any further research or development activities.

References

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Gul, S., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity.
  • Dove Medical Press. (n.d.). Supplementary Material: Evaluation of the test compounds using Lipinski's rule.
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An In-Depth Technical Guide on the Potential Biological Activities of 2-(4-Benzylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Introduction: Deconstructing a Molecule of Interest

The compound 2-(4-Benzylpiperazin-1-yl)benzoic acid represents a fascinating chemical scaffold, integrating two key pharmacophores: the piperazine ring and a benzoic acid moiety. The piperazine nucleus is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting a wide array of biological systems. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design. Similarly, benzoic acid and its derivatives are known to possess a diverse range of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic combination of these two entities in this compound suggests a high potential for multifaceted pharmacological effects. This guide will provide an in-depth exploration of the potential biological activities of this compound, underpinned by a robust framework of experimental validation and mechanistic investigation.

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature surrounding piperazine and benzoic acid derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System (CNS) Activity: A Focus on Neuropsychiatric and Neurodegenerative Disorders

The benzylpiperazine moiety is a well-established pharmacophore in CNS-active compounds. Its presence suggests potential interactions with various neurotransmitter receptors and transporters.

Many antipsychotic drugs leverage the piperazine scaffold to interact with dopamine and serotonin receptors.[3][4][5] The traditional mechanism of action for typical antipsychotics involves dopamine D2 receptor antagonism, while atypical antipsychotics often exhibit a broader receptor profile, including serotonin (5-HT) receptor modulation.

Mechanistic Hypothesis: this compound may act as an antagonist or partial agonist at dopamine D2 and/or serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia.[3]

Derivatives of piperazine have been investigated for their antidepressant properties, often linked to their interaction with serotonin receptors, such as 5-HT1A.[6]

Mechanistic Hypothesis: The compound could exhibit agonist or partial agonist activity at 5-HT1A receptors, a mechanism shared by several anxiolytic and antidepressant drugs.

The benzylpiperazine core has been incorporated into molecules with neuroprotective effects.[7] Furthermore, inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[8]

Mechanistic Hypothesis: this compound may exhibit neuroprotective properties by mitigating oxidative stress or through receptor modulation. Additionally, it could act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain.[8]

Anticancer Activity: Targeting Proliferation and Survival Pathways

Both piperazine and benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes or the disruption of signaling pathways crucial for cancer cell growth and survival.

Mechanistic Hypothesis:

  • Histone Deacetylase (HDAC) Inhibition: Some piperazine-containing compounds have been identified as HDAC inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]

  • Kinase Inhibition: The piperazine scaffold is present in numerous kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

  • Induction of Apoptosis: The compound may trigger programmed cell death through various intrinsic or extrinsic pathways.

Antimicrobial Activity: A Broad-Spectrum Potential

The inherent antimicrobial properties of benzoic acid and the frequent appearance of the piperazine ring in antimicrobial agents suggest a strong possibility of antibacterial and antifungal activity.[2][12][13][14]

Mechanistic Hypothesis: this compound could disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Anti-inflammatory Activity

Piperazine derivatives have been explored for their anti-inflammatory effects.[15]

Mechanistic Hypothesis: The compound may inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

Experimental Validation: A Step-by-Step Technical Guide

To rigorously evaluate the hypothesized biological activities, a systematic and multi-tiered experimental approach is essential.

In Vitro Assays: The Foundation of Discovery
  • Receptor Binding Assays:

    • Objective: To determine the affinity of the compound for key CNS receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

    • Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound will be tested at various concentrations to determine its inhibitory constant (Ki).

  • Functional Assays:

    • Objective: To characterize the functional activity of the compound (agonist, antagonist, partial agonist, inverse agonist) at the identified target receptors.

    • Methodology: Cell-based assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation, calcium flux, or reporter gene expression.[16][17][18][19][20]

  • Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory potential against acetylcholinesterase (AChE).

    • Methodology: Ellman's method, a colorimetric assay that measures the activity of AChE. The IC50 value (concentration required for 50% inhibition) will be determined.[8]

  • Cell Viability and Proliferation Assays:

    • Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

    • Methodology: MTT or MTS assays to measure cell viability, and BrdU incorporation or Ki-67 staining to assess proliferation.

  • Apoptosis Assays:

    • Objective: To determine if the compound induces apoptosis in cancer cells.

    • Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blotting for apoptosis markers like cleaved caspase-3 and PARP.

  • HDAC Inhibition Assay:

    • Objective: To measure the inhibitory activity against histone deacetylases.

    • Methodology: Commercially available HDAC activity assay kits that utilize a fluorogenic substrate.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays:

    • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills the microorganisms (MBC/MFC).

    • Methodology: Broth microdilution method according to CLSI guidelines against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

In Vivo Models: Translating In Vitro Findings

Should the in vitro data demonstrate promising activity, subsequent evaluation in animal models is warranted.

  • Models for Antipsychotic Activity:

    • Prepulse Inhibition (PPI) of the Startle Response: A measure of sensorimotor gating that is disrupted in schizophrenia.[21][22]

    • Conditioned Avoidance Response (CAR): A classic model with good predictive validity for antipsychotic efficacy.[4][22]

  • Models for Antidepressant Activity:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): Widely used screening models that assess behavioral despair.

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology: Human cancer cell lines that showed sensitivity in vitro are implanted into immunocompromised mice. Tumor growth is monitored following treatment with the compound.

Visualizing the Pathways and Workflows

Proposed Signaling Pathway for CNS Activity

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR Signal Downstream Signaling D2R->Signal HT2AR->Signal Compound This compound Compound->D2R Antagonism? Compound->HT2AR Antagonism?

Caption: Potential modulation of dopaminergic and serotonergic pathways.

General Experimental Workflow for Biological Screening

G Start Compound Synthesis & Characterization InVitro In Vitro Screening (Binding, Functional, Enzyme Assays) Start->InVitro CellBased Cell-Based Assays (Viability, Apoptosis) Start->CellBased Antimicrobial Antimicrobial Assays (MIC, MBC) Start->Antimicrobial HitIdent Hit Identification & Prioritization InVitro->HitIdent CellBased->HitIdent Antimicrobial->HitIdent InVivo In Vivo Animal Models HitIdent->InVivo Promising Hits LeadOpt Lead Optimization InVivo->LeadOpt

Caption: A streamlined workflow for evaluating biological potential.

Data Presentation

Hypothesized Activity Primary In Vitro Assays Key Parameters In Vivo Model(s)
AntipsychoticDopamine & Serotonin Receptor BindingKiPrepulse Inhibition, Conditioned Avoidance Response
Antidepressant5-HT1A Receptor Functional AssayEC50/IC50Forced Swim Test, Tail Suspension Test
Anti-Alzheimer'sAcetylcholinesterase InhibitionIC50-
AnticancerCell Viability, Apoptosis, HDAC InhibitionGI50, % Apoptosis, IC50Xenograft Models
AntimicrobialBroth MicrodilutionMIC, MBC/MFC-
Anti-inflammatoryCOX Enzyme InhibitionIC50-

Conclusion and Future Directions

This compound stands as a molecule of significant interest, warranting a thorough investigation into its potential biological activities. The strategic combination of the piperazine and benzoic acid moieties provides a strong rationale for exploring its effects across a spectrum of therapeutic areas, most notably in CNS disorders, oncology, and infectious diseases. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous path to elucidating the pharmacological profile of this promising compound. Future efforts should focus on a systematic screening cascade, followed by lead optimization of the most promising activities to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this intriguing chemical scaffold.

References

  • Animal models for the evaluation of antipsychotic agents - PubMed. (2023, June 15).
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs - SciELO.
  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013, August 20).
  • Screening of antipsychotic drugs in animal models - Tau.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology.
  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchGate.
  • From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC - NIH.
  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS - ACNP.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed - NIH.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19).
  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - PubMed. (2021, February 5).
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - NIH. (2015, December 23).
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC. (2025, August 9).
  • In vitro antimicrobial activity of new piperazine derivatives. - ResearchGate.
  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. (2023, December 11).
  • Synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol- 6-yl)acetamides as Inotropic Agents - Bentham Science Publisher.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PubMed. (2015, December 23).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (2024, February 5).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29).
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. (2025, October 11).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. (2023, November 9).
  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives - ResearchGate.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC - NIH. (2013, June 7).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2).
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An In-Depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzoic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and rich pharmacological potential is perpetual. The 2-(4-benzylpiperazin-1-yl)benzoic acid core represents one such scaffold, embodying a confluence of structural motifs known for their diverse biological activities. The piperazine ring is a cornerstone of many centrally acting agents, while the benzoic acid moiety provides a versatile handle for molecular modifications and interactions with biological targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the synthesis, derivatization, and potential pharmacological exploration of this promising chemical series. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Core Scaffold: Synthesis and Chemical Landscape

The this compound molecule, while not extensively documented as a final therapeutic agent in publicly available literature, serves as a crucial intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting the central nervous system.[3] Its structure allows for facile modification at several key positions, making it an attractive starting point for the development of compound libraries for high-throughput screening.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the core scaffold can be envisioned through a nucleophilic substitution reaction between 2-halobenzoic acid and 1-benzylpiperazine. The following protocol is a robust, self-validating procedure based on well-established chemical transformations.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-fluorobenzoic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 1-benzylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 5-6 using 1M hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagram: Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Nucleophilic_Substitution Nucleophilic Aromatic Substitution 2-Fluorobenzoic_Acid->Nucleophilic_Substitution 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Nucleophilic_Substitution Solvent DMSO Solvent->Nucleophilic_Substitution Base K2CO3 Base->Nucleophilic_Substitution Temperature 120 °C Temperature->Nucleophilic_Substitution Quenching Water Quench Nucleophilic_Substitution->Quenching Acidification HCl Acidification Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic route to the core scaffold.

II. Derivatization Strategies and Structure-Activity Relationships (SAR)

The true potential of the this compound scaffold lies in its amenability to chemical modification. By systematically altering different parts of the molecule, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties.

Key Modification Points and Their Rationale:
  • The Benzoic Acid Moiety: The carboxylic acid group is a primary site for modification. It can be converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement. For instance, amide formation with various amines can introduce new points of interaction with a biological target.

  • The Benzyl Group: The benzyl moiety can be substituted with a wide range of functional groups. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, which may influence binding affinity. The position of these substituents is also critical, as steric hindrance can play a significant role in target recognition.

  • The Piperazine Ring: While the piperazine ring itself is often crucial for activity, its conformation and basicity can be modulated. The introduction of substituents on the carbon atoms of the piperazine ring is also a possibility for exploring new chemical space.

Inferred Structure-Activity Relationships:

Based on the broader literature of benzoic acid and piperazine derivatives, we can infer some likely SAR trends:

  • Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring are expected to significantly impact activity. For many classes of bioactive molecules, ortho- and meta-substitutions have been shown to be more favorable than para-substitutions.[1][4]

  • Amide vs. Carboxylic Acid: Conversion of the carboxylic acid to an amide can have a profound effect on activity. The nature of the amine used for amide formation introduces a new vector for SAR exploration.

  • Benzyl Ring Substitutions: Halogenation or the introduction of methoxy groups on the benzyl ring are common strategies to enhance binding affinity and metabolic stability.

III. Potential Pharmacological Applications

The structural components of this compound suggest a range of potential therapeutic applications.

Central Nervous System (CNS) Disorders:

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[5] Derivatives of this scaffold could be investigated for their activity at dopamine and serotonin receptors. For example, certain arylpiperazine derivatives have shown affinity for D2 and 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[6]

Diagram: Potential CNS Signaling Pathway Modulation

G Derivative 2-(4-Benzylpiperazin-1-yl)benzoic acid Derivative D2R Dopamine D2 Receptor Derivative->D2R Antagonist? 5HT2AR Serotonin 5-HT2A Receptor Derivative->5HT2AR Antagonist? G_protein G-protein Signaling D2R->G_protein 5HT2AR->G_protein Downstream Downstream Signaling Cascades G_protein->Downstream Therapeutic_Effect Antipsychotic/ Antidepressant Effect Downstream->Therapeutic_Effect

Caption: Hypothetical CNS receptor modulation.

Oncology:

Benzoic acid derivatives have been explored as anticancer agents, with some demonstrating potent antiproliferative activity.[4] The mechanism of action can be varied, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some piperazine-containing compounds have been investigated as histone deacetylase (HDAC) inhibitors.[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[4]

Cardiovascular Diseases:

Certain benzylpiperazine derivatives have been investigated as inotropic agents, which affect the contractility of the heart muscle.[8] This suggests that derivatives of the this compound scaffold could be explored for their potential in treating heart failure and other cardiovascular conditions.

IV. Data Presentation and Analysis

To effectively evaluate a series of newly synthesized analogues, it is crucial to present the data in a clear and comparative manner. The following table provides a template for summarizing the antiproliferative activity of a hypothetical series of derivatives.

Table 1: Antiproliferative Activity of this compound Analogues

Compound IDR1 (Benzoic Acid Moiety)R2 (Benzyl Ring Substitution)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
I-a -COOHH> 100> 100
I-b -CONH₂H52.368.1
I-c -COOH4-Cl25.833.7
I-d -CONH₂4-Cl8.212.5
I-e -COOH4-OCH₃41.955.2
I-f -CONH₂4-OCH₃15.621.9
Doxorubicin --0.50.8

Data are hypothetical and for illustrative purposes only.

V. Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known pharmacological activities of its constituent moieties provide a strong rationale for its exploration in various disease areas, including CNS disorders, oncology, and cardiovascular diseases. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with potent and selective activity.

VI. References

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). National Institutes of Health. Available at: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed. Available at: [Link]

  • Synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol- 6-yl)acetamides as Inotropic Agents. (n.d.). Bentham Science Publisher. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC. Available at: [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Available at: [Link]

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulat. (2013). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Pharmacological Evaluation of Halogenated and Non-halogenated Arylpiperazin-1-yl-ethyl-benzimidazoles as D2 and 5-HT2A Receptor Ligands. (2025). ResearchGate. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (n.d.). ResearchGate. Available at: [Link]

  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. (2025). ResearchGate. Available at: [Link]

  • 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. (n.d.). MySkinRecipes. Available at: [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2025). MDPI. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. Available at: [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. Available at: [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Bioassay data showing signi fi cant treatment e ff ects of compounds 1... (n.d.). ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Available at: [Link]

  • 1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. (n.d.). Available at: [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.). Available at: [Link]

  • Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9. (n.d.). BioResources. Available at: [Link]

  • Development and Evaluation of Some Molecular Hybrids of N‑(1- Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as. (2023). Semantic Scholar. Available at: [Link]

Sources

Methodological & Application

"2-(4-Benzylpiperazin-1-yl)benzoic acid" use in specific disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Benzylpiperazin-1-yl)benzoic Acid as a Privileged Scaffold in Neuropharmacology and Inflammation Research

Executive Summary

This compound (CAS: 494782-67-1) is a functionalized N-arylpiperazine scaffold exhibiting structural homology to several bioactive classes, including Sigma-1 receptor (


R) ligands  and anthranilic acid-derived NSAIDs . Its amphiphilic structure—comprising a lipophilic benzyl tail, a basic piperazine core, and an anionic benzoate head—makes it a versatile chemical probe for exploring G-protein coupled receptors (GPCRs)  and inflammatory pathways .

This guide details the application of this compound in neuropathic pain models (via Sigma-1 modulation) and acute inflammation models (via COX/LOX inhibition pathways). It serves as a protocol for researchers utilizing this scaffold for hit-to-lead optimization or as a reference standard in pharmacological screening.

Mechanism of Action & Structural Logic

Pharmacophore Analysis

The molecule integrates two "privileged structures" in medicinal chemistry:

  • N-Benzylpiperazine moiety: A classic pharmacophore for Sigma receptors (

    
    R, 
    
    
    
    R)
    and Monoamine transporters . The basic nitrogen (protonated at physiological pH) forms a salt bridge with Asp126 in the
    
    
    R binding pocket, while the benzyl group occupies the hydrophobic pocket.
  • Ortho-substituted Benzoic Acid (Anthranilic Acid core): Mimics the salicylate structure of NSAIDs (e.g., Mefenamic acid), facilitating interaction with the Cyclooxygenase (COX) active site (Arg120 interaction) or Chloride Channels .

Signaling Pathways
  • Neuroprotection (

    
    R Pathway):  Agonism of 
    
    
    
    R promotes the translocation of the receptor from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) to the plasma membrane, modulating ion channels (e.g., K+, Ca2+) and inhibiting excitotoxicity.
  • Anti-Inflammation: Inhibition of COX-2 or 5-LOX reduces the synthesis of pro-inflammatory prostaglandins (PGE2) and leukotrienes.

Application in Specific Disease Models

Neuropathic Pain (Sigma-1 Receptor Modulation)
  • Rationale:

    
    R antagonists are potent analgesics in neuropathic pain states. This compound's benzylpiperazine core suggests high affinity for 
    
    
    
    R.
  • Model: Chronic Constriction Injury (CCI) or Chemotherapy-Induced Peripheral Neuropathy (CIPN).

  • Readout: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia.

Acute Inflammation
  • Rationale: The anthranilic acid moiety suggests potential COX inhibition.

  • Model: Carrageenan-Induced Paw Edema.

  • Readout: Reduction in paw volume (edema) and cytokine levels (IL-6, TNF-

    
    ).
    

Experimental Protocols

Protocol A: In Vitro Sigma-1 Receptor Binding Assay

To determine the affinity (


) of this compound for 

R.

Materials:

  • Ligand: this compound (10 mM stock in DMSO).

  • Radioligand: [³H]-(+)-Pentazocine (Specific for

    
    R).
    
  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute the test compound in Tris buffer to concentrations ranging from 0.1 nM to 10

    
    M.
    
  • Incubation: Mix 100

    
    L membrane preparation (20 
    
    
    
    g protein), 50
    
    
    L [³H]-(+)-Pentazocine (2 nM final), and 50
    
    
    L test compound.
  • Equilibration: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Anti-Inflammatory)

To evaluate the systemic anti-inflammatory efficacy.

Materials:

  • Animals: Male Wistar rats (180-220g).

  • Inducer:

    
    -Carrageenan (1% w/v in saline).
    
  • Vehicle: 0.5% Carboxymethylcellulose (CMC).

  • Dosing: Oral gavage (p.o.) or Intraperitoneal (i.p.).

Workflow:

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Treatment: Administer this compound (10, 30, 100 mg/kg) or Vehicle 1 hour prior to induction. Positive control: Indomethacin (10 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

Data Presentation & Visualization

Representative SAR Data (Hypothetical)

Comparison of this compound with reference standards.

Compound

R

(nM)
COX-1

(

M)
COX-2

(

M)
Lipophilicity (cLogP)
This compound 15 - 50 (Est.)>100 25 - 60 (Est.)3.2
Haloperidol (Sigma Antagonist)2.0N/AN/A3.8
Mefenamic Acid (COX Inhibitor)>10,0000.55.05.1
(+)-Pentazocine (Sigma Agonist)3.0N/AN/A2.9
Sigma-1 Receptor Signaling Pathway

SigmaPath Ligand 2-(4-Benzylpiperazin-1-yl) benzoic acid Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Modulation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning Ca_ER ER Ca2+ Efflux IP3R->Ca_ER Stabilization Mito Mitochondrial Ca2+ Uptake Ca_ER->Mito Bioenergetics ROS ROS Production (Oxidative Stress) Mito->ROS Inhibition Pain Neuropathic Pain Signaling ROS->Pain Sensitization

Figure 1: Proposed mechanism of action. The compound modulates Sigma-1 receptors at the ER-mitochondria interface, regulating calcium flux and reducing oxidative stress-induced pain signaling.

References

  • Cobos, E. J., et al. (2008). "Sigma-1 receptors as targets for the treatment of pain." Current Medicinal Chemistry, 15(28), 2921-2931. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [sigmaRs]: biology in normal and diseased states." Journal of Receptor and Signal Transduction, 36(4), 327-388. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Reference for N-arylpiperazine pharmacophore). Link

  • Flower, R. J. (2003). "The development of COX2 inhibitors." Nature Reviews Drug Discovery, 2(3), 179-191. Link

  • MOLBASE Database. (2024). "this compound Structure and Properties." Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Benzylpiperazin-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Improvement & Protocol Standardization Target Molecule: 2-(4-benzylpiperazin-1-yl)benzoic acid (N-aryl anthranilic acid derivative)

Executive Summary

The synthesis of This compound presents a classic challenge in organic chemistry: forming a C-N bond at a sterically hindered ortho position while managing a free carboxylic acid that can poison transition metal catalysts.

While direct nucleophilic aromatic substitution (SNAr) is possible with highly electron-deficient substrates, the standard scaffold requires Transition Metal Catalysis (Ullmann or Buchwald-Hartwig). This guide prioritizes the Modified Ullmann-Goldberg reaction (Copper-catalyzed) as the primary industrial/lab route due to cost and scalability, while offering the Ester Protection Route as the high-yield alternative for difficult substrates.

Module 1: Strategic Route Selection

Before starting, select your pathway based on available reagents and scale.

RouteSelection Start Starting Material: 2-Halo-benzoic Acid Scale Scale & Budget? Start->Scale Direct Route A: Direct Coupling (Cu-Catalyzed Ullmann) Scale->Direct Large Scale / Low Cost Indirect Route B: Ester Protection (Pd-Catalyzed Buchwald) Scale->Indirect High Purity / Lab Scale Direct_Pros Pros: 1 Step, Cheap Catalyst Cons: Harsh conditions (100°C+) Direct->Direct_Pros Indirect_Pros Pros: Milder, Higher Yield Cons: 3 Steps (Esterify -> Couple -> Hydrolyze) Indirect->Indirect_Pros

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 2: The "Direct" Ullmann Protocol (Recommended)

Best for: One-pot synthesis, cost-efficiency, and avoiding protection/deprotection steps.

The Chemistry

This reaction relies on a Cu(I) species to facilitate oxidative addition into the aryl-halide bond. The free carboxylic acid acts as a directing group but can also sequester copper, killing the catalyst.

  • Key Reagents: 2-Chlorobenzoic acid (or 2-Bromo), 1-Benzylpiperazine.

  • Catalyst: CuI (Copper Iodide) or Cu powder.

  • Ligand: L-Proline or 2-Acetylcyclohexanone (Critical for lowering activation energy).

  • Base: K₂CO₃ (Must be anhydrous).[1]

Optimized Protocol
  • Degassing (Critical): Charge the reaction vessel with 2-chlorobenzoic acid (1.0 equiv), K₂CO₃ (2.5 equiv), and CuI (10 mol%). Evacuate and backfill with Argon/Nitrogen 3 times.[2] Oxygen kills the active Cu(I) species.

  • Solvent Addition: Add DMF or DMAc (0.5 M concentration). Add 1-benzylpiperazine (1.2 equiv) and L-Proline (20 mol%) via syringe under inert flow.

  • Thermal Cycle: Heat to 110–130°C for 12–24 hours.

    • Note: If using 2-Bromobenzoic acid, temperature can be lowered to 90–100°C.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the benzoic acid starting material.

Troubleshooting The Direct Route
SymptomProbable CauseCorrective Action
Reaction turns black/stalls Catalyst OxidationEnsure rigorous degassing. Use fresh CuI (should be off-white/tan, not grey).
Low Conversion (<40%) Catalyst PoisoningThe free acid is chelating Cu. Increase CuI loading to 20 mol% or switch to Route B .
"Sticky" Stirring Solubility IssuesSwitch solvent to 2-Ethoxyethanol or add a phase transfer catalyst (TBAB).
Blue/Green Solution Cu(II) FormationYour system has an oxygen leak. The active species is Cu(I).[2][3]

Module 3: The "High-Yield" Ester Route (Alternative)

Best for: Maximizing yield when the direct route fails due to steric hindrance or catalyst poisoning.

The Workflow
  • Step 1 (Protection): Convert 2-chlorobenzoic acid to Methyl 2-chlorobenzoate (SOCl₂, MeOH).

  • Step 2 (Coupling): Perform Buchwald-Hartwig coupling.

    • Catalyst: Pd(OAc)₂ + BINAP or Xantphos.[4][5]

    • Base: Cs₂CO₃.[4][5]

    • Solvent: Toluene or Dioxane (100°C).

    • Yield: Typically >85% because the ester does not poison the Pd catalyst.

  • Step 3 (Hydrolysis): Saponify with LiOH in THF/Water to reveal the acid.

Module 4: Workup & Purification (The "Zwitterion Trap")

The product contains a basic amine (piperazine) and an acidic group (benzoic acid). It exists as a zwitterion .[6][7] Standard extraction often fails because the molecule is water-soluble at neutral pH.

Isoelectric Precipitation Protocol
  • Dilution: Dilute the reaction mixture (DMF) with water (5x volume).

  • Filtration: Filter off inorganic salts (Copper/Potassium residues) through Celite.

  • pH Swing: The filtrate will be alkaline (pH > 10).

    • Slowly add 1M HCl or Glacial Acetic Acid while stirring.

    • Target pH: 4.5 – 6.0 (The Isoelectric Point).

  • Precipitation: The product is least soluble at its pI. A solid should crash out.

  • Recrystallization: If the solid is sticky, recrystallize from Ethanol/Water or Acetonitrile .

Workup RxnMix Crude Reaction Mixture (DMF, Product, Salts) Dilute Dilute with Water (1:5) Filter Celite RxnMix->Dilute CheckPH Check pH (Likely > 10) Dilute->CheckPH Acidify Add 1M HCl dropwise Target pH 4.5 - 6.0 CheckPH->Acidify Precip Precipitate Forms (Isoelectric Point) Acidify->Precip Filter Filter & Wash (Cold Water/Ether) Precip->Filter

Figure 2: Isoelectric precipitation workflow for zwitterionic product isolation.

Frequently Asked Questions (FAQs)

Q: Can I use 2-Fluorobenzoic acid instead? A: Yes. If you use 2-fluorobenzoic acid , you can bypass metal catalysis entirely and use thermal SNAr (nucleophilic aromatic substitution) because Fluorine is a much better leaving group for SNAr. However, 2-fluoro derivatives are significantly more expensive.

Q: My product is oiling out instead of precipitating. What do I do? A: This is common with piperazine derivatives.

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Let it cool slowly to room temperature, then scratch the glass to induce crystallization.

  • Alternatively, triturating the oil with Diethyl Ether or Hexanes can force it to solidify.

Q: Why is L-Proline used in the copper reaction? A: L-Proline acts as a bidentate ligand. It coordinates with the Copper, stabilizing the active catalytic species and preventing it from aggregating into inactive bulk copper metal. It also increases the solubility of the copper complex in organic solvents [1].

Q: Can I use microwave irradiation? A: Absolutely. Microwave heating (150°C, 20-40 mins) often pushes this reaction to completion much faster than thermal reflux, reducing side products [2].

References

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and Amines." Journal of the American Chemical Society.

  • Mei, X., August, A. T., & Wolf, C. (2006). "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives." The Journal of Organic Chemistry.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Optimizing Ullmann Coupling Reactions."

Sources

Technical Support Center: Purification of 2-(4-Benzylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Benzylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this zwitterionic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of a Zwitterion

This compound is an amphoteric molecule, containing both a basic piperazine nitrogen and an acidic carboxylic acid. This allows it to exist as a zwitterion, a molecule with both positive and negative charges. This dual nature is central to the challenges encountered during its purification. At its isoelectric point (pI), the pH at which the net charge is zero, the compound's solubility in aqueous solutions is at its minimum.[1][2][3] This property can be both a powerful purification tool and a source of experimental difficulty.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield After Aqueous Workup 1. Precipitation at the wrong pH: The product may be precipitating at a pH where it is still partially soluble. 2. Emulsion formation: The amphiphilic nature of the molecule can lead to stable emulsions during extraction. 3. Product remaining in the aqueous layer: As a salt (at low or high pH), the compound is highly water-soluble.1. Adjust pH to the isoelectric point (pI): Carefully adjust the pH of the aqueous solution to the pI of the molecule to induce maximum precipitation. The exact pI may need to be determined empirically but is likely to be in the neutral pH range. 2. Break emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 3. Back-extraction: After the initial extraction, adjust the pH of the aqueous layer to the pI and extract again with a suitable organic solvent like dichloromethane or ethyl acetate.
Product is an Oil and Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can act as crystal growth inhibitors. 2. Residual solvent: Trapped solvent molecules can disrupt the crystal lattice formation. 3. Incorrect solvent system for recrystallization: The chosen solvent may be too good a solvent, preventing precipitation upon cooling.1. Pre-purification: Consider a quick filtration through a plug of silica gel to remove polar impurities before attempting recrystallization. 2. Drying: Ensure the crude product is thoroughly dried under high vacuum to remove all residual solvents. 3. Solvent screening for recrystallization: Experiment with different solvent systems. Good options for zwitterionic compounds often include mixed solvent systems like ethanol/water, methanol/water, or isopropanol/water.[4]
Persistent Impurity with a Similar Rf in TLC 1. Isomeric impurity: An isomer of the target compound may have been formed during synthesis. 2. Structurally similar byproduct: A byproduct with similar polarity to the product is present.1. Optimize chromatographic conditions: For column chromatography, try a different solvent system with varying polarity and additives. For instance, adding a small amount of acetic acid or triethylamine to the mobile phase can alter the retention of acidic or basic compounds on silica gel. 2. Consider an alternative purification technique: If normal-phase chromatography is ineffective, reversed-phase chromatography (C18 silica) with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) can be a powerful alternative for separating ionizable compounds.[5] 3. Salt formation and recrystallization: Convert the crude product to a salt (e.g., hydrochloride or sodium salt) to alter its solubility properties, allowing for selective crystallization away from the neutral impurity. The pure salt can then be neutralized back to the zwitterionic form.
Product Insoluble in Common Organic Solvents 1. Strong zwitterionic interactions: In the solid state, the ionic interactions between molecules can be very strong, leading to low solubility in non-polar organic solvents.1. Use polar aprotic solvents: Try dissolving the compound in solvents like DMSO or DMF. 2. pH adjustment for dissolution: To dissolve in an organic solvent for extraction or chromatography, first adjust the pH of an aqueous suspension. At low pH (e.g., pH 2 with HCl), the carboxylic acid is protonated, and the piperazine is protonated, forming a cationic species. At high pH (e.g., pH 10 with NaOH), the carboxylic acid is deprotonated, and the piperazine is neutral, forming an anionic species. These charged forms are more soluble in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best approach to purify this compound if my crude product is highly impure?

A1: A multi-step purification strategy is often most effective for highly impure samples.

  • Acid-Base Extraction: Begin with an acid-base workup. Dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will be protonated, making the compound water-soluble. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, make the aqueous layer basic (e.g., with 1M NaOH) to deprotonate the carboxylic acid and neutralize the piperazine. Extract with an organic solvent to recover your product, leaving behind any acidic impurities in the aqueous layer.

  • Isoelectric Point Precipitation: After the initial extraction, for further purification, dissolve the product in an acidic or basic aqueous solution and then carefully adjust the pH to its isoelectric point (pI). The compound will precipitate out of the solution at its pI, leaving many impurities dissolved in the aqueous phase.[1][2][3]

  • Recrystallization: The collected precipitate can then be recrystallized from a suitable solvent system, such as an alcohol/water mixture, to achieve high purity.

Q2: How can I effectively remove unreacted starting materials like 2-halobenzoic acid and benzylpiperazine?

A2: Unreacted starting materials can often be removed with a carefully planned workup.

  • Benzylpiperazine (basic): During an acidic wash (e.g., with 1M HCl), both your product and the unreacted benzylpiperazine will move into the aqueous layer as their respective hydrochloride salts.

  • 2-Halobenzoic acid (acidic): After the acidic wash, when you basify the aqueous layer to precipitate your product at its pI, the unreacted 2-halobenzoic acid will remain in the aqueous solution as its carboxylate salt. Subsequent filtration to collect your precipitated product will leave the acidic impurity behind.

Q3: What are the recommended conditions for column chromatography of this compound?

A3: Column chromatography of zwitterionic compounds can be challenging on standard silica gel due to strong interactions.

  • Normal-Phase Chromatography (Silica Gel): If you must use silica gel, consider adding modifiers to your mobile phase. A common mobile phase system could be dichloromethane/methanol with a small percentage (0.5-2%) of acetic acid or triethylamine. The acid will protonate the piperazine, and the base will deprotonate the carboxylic acid, reducing streaking on the column.

  • Reversed-Phase Chromatography (C18): This is often a better choice. A gradient of acetonitrile in water with a buffer, such as 0.1% formic acid or 10 mM ammonium acetate, can provide excellent separation.[5]

  • Ion-Exchange Chromatography (IEX): For very difficult separations, IEX is a powerful tool.[6]

    • Cation Exchange: At a pH below the pI of the compound, it will have a net positive charge and bind to a cation exchange resin.

    • Anion Exchange: At a pH above the pI, it will have a net negative charge and bind to an anion exchange resin.[7] Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.

Q4: How do I determine the isoelectric point (pI) of this compound?

A4: The pI can be estimated from the pKa values of the acidic and basic functional groups. The pKa of benzoic acid is around 4.2, and the pKa's of N-arylpiperazines are typically in the range of 7-8. The pI will lie between these two pKa values. For a precise experimental determination:

  • Dissolve a small amount of the compound in water by adding a few drops of acid or base.

  • Slowly add a dilute acid or base dropwise while monitoring the solution's turbidity.

  • The pH at which the maximum precipitation or turbidity is observed is the experimental isoelectric point.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude Product acid_base_workup Acid-Base Extraction start->acid_base_workup pI_precipitation Isoelectric Point Precipitation acid_base_workup->pI_precipitation Significant Impurities Remain recrystallization Recrystallization acid_base_workup->recrystallization Relatively Clean pI_precipitation->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography Purity < 98% final_product Pure Product recrystallization->final_product Purity > 98% column_chromatography->final_product

Caption: Decision tree for purification strategy.

Experimental Protocol: Isoelectric Point Precipitation

This protocol outlines the steps for purifying this compound via isoelectric point precipitation.

  • Dissolution: Suspend the crude product in deionized water. Add 1M HCl dropwise with stirring until the solid completely dissolves. This protonates the piperazine moiety, forming a water-soluble salt.

  • pH Adjustment: While vigorously stirring, slowly add 1M NaOH dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point (typically between pH 6 and 8), a precipitate will begin to form. Continue adding NaOH until the maximum amount of precipitate is observed.

  • Isolation: Allow the suspension to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

References

  • Bionity.com. Isoelectric point. [Link]

  • Wikipedia. Isoelectric point. [Link]

  • Sciencemadness Discussion Board. Isoelectric Point. [Link]

  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]

  • Rao, S., et al. (2018). Data for ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Data in Brief, 21, 236-243. [Link]

  • Reddit r/Chempros. Any tips for purification of two zwitterionic compounds? [Link]

  • Kilgore, J. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Hertz, L., et al. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1541-1579. [Link]

  • Bio-Rad. Anion Exchange Chromatography. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of 2-(4-Benzylpiperazin-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "2-(4-Benzylpiperazin-1-yl)benzoic acid." This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.

Introduction

This compound is a molecule of interest in pharmaceutical research, featuring a piperazine ring, a benzoic acid moiety, and a benzyl group. The chemical functionalities present in its structure make it susceptible to various degradation pathways in solution, which can significantly impact experimental outcomes. Understanding and mitigating these stability issues is crucial for accurate pharmacological and pharmacokinetic assessments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a rapid loss of potency. What are the likely causes?

A1: Rapid potency loss in aqueous solutions is often attributed to chemical degradation. For this specific molecule, the primary suspects are hydrolysis, oxidation, and pH-dependent degradation. The piperazine ring itself is generally stable, but the overall structure's stability can be influenced by the solution's pH.[1] Additionally, the benzyl and piperazine moieties can be susceptible to oxidation.

Q2: I've noticed a color change in my stock solution upon storage. What could be the reason?

A2: A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodegradation.[1] Exposure to light, especially UV light, and atmospheric oxygen can initiate these reactions.

Q3: Is it necessary to perform stability studies for this compound if I prepare fresh solutions for each experiment?

A3: While using freshly prepared solutions is a best practice, it is still highly recommended to have a basic understanding of your compound's stability under your specific experimental conditions.[1] Degradation can sometimes occur rapidly, even during the course of an experiment. If you observe inconsistent results, unexpected biological effects, or changes in the physical appearance of your solutions, a stability investigation is warranted.

Q4: What are the best practices for storing solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures, such as -20°C or -80°C. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Protecting solutions from light by using amber vials or wrapping containers in aluminum foil is also crucial to prevent photodegradation.[1] For solid forms of the compound, storage in a tightly closed container in a dry, cool, and well-ventilated place is recommended.[2]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving stability problems with this compound in solution.

Issue 1: pH-Dependent Degradation

Symptom: You observe significant degradation of the compound in your buffered solution, and the rate of degradation changes when you alter the pH.

Underlying Cause: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1] Both acidic and basic conditions can potentially catalyze hydrolysis of susceptible functional groups or promote other degradation pathways.

Troubleshooting Workflow:

Caption: Workflow for addressing pH-dependent degradation.

Step-by-Step Protocol: pH Profile Study

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

  • Solution Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Store the solutions at a constant, and if desired, elevated temperature (e.g., 40°C) to accelerate degradation.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against pH for each time point to identify the pH at which the compound is most stable.

Issue 2: Oxidative Degradation

Symptom: You observe degradation even at a stable pH, and the degradation is more pronounced in the presence of air or trace metals.

Underlying Cause: The piperazine and benzyl moieties can be susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, reactive oxygen species, or catalyzed by trace metal ions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting oxidative degradation.

Mitigation Strategies for Oxidation:

  • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite into your formulation to scavenge free radicals.[4]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind trace metal ions.[1][4]

  • Inert Atmosphere: When preparing and handling solutions, sparge the solvent with an inert gas like nitrogen or argon to displace dissolved oxygen.[1]

Issue 3: Photodegradation

Symptom: The compound degrades more rapidly when exposed to light, particularly UV light.

Underlying Cause: The aromatic rings in the structure of this compound can absorb light energy, leading to photochemical reactions and degradation.[1]

Troubleshooting and Prevention:

  • Light Protection: Always store both solid compound and solutions in light-resistant containers, such as amber-colored vials or by wrapping containers with opaque material like aluminum foil.[1]

  • Controlled Lighting in the Lab: Conduct experimental manipulations under subdued lighting conditions whenever possible.

  • Photostability Testing: To confirm photosensitivity, a formal photostability study can be conducted according to ICH Q1B guidelines, which involves exposing the compound to a controlled source of UV and visible light.

Developing a Stability-Indicating HPLC Method

A crucial tool for all stability studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method must be able to separate the parent drug from all potential degradation products.

Key Considerations for Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for piperazine derivatives.[5]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like this compound. Experiment with different pH values to achieve optimal separation.[1]

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent to fine-tune the separation.[1]

    • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing for basic analytes.[6]

  • Forced Degradation Studies: To ensure the method is truly "stability-indicating," forced degradation studies are essential.[7] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and demonstrating that the resulting degradation products are well-separated from the parent peak.

Forced Degradation Conditions
Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)
Oxidation 3-30% H2O2, room temperature
Thermal Degradation Heat in an oven (e.g., 60°C)
Photodegradation Exposure to UV and visible light (ICH Q1B)

Table adapted from standard industry practices for forced degradation studies.

Summary of Key Recommendations

IssueRecommendationRationale
General Handling Use freshly prepared solutions whenever possible.Minimizes the impact of unknown stability issues.[1]
Storage Store solutions in single-use aliquots at -20°C or -80°C.Prevents degradation from repeated freeze-thaw cycles.[1]
pH Instability Determine the pH of maximum stability and buffer solutions accordingly.Many degradation reactions are pH-dependent.[4]
Oxidation Use antioxidants, chelating agents, or an inert atmosphere.Protects against degradation by atmospheric oxygen and trace metals.[1][4]
Photosensitivity Store and handle the compound and its solutions protected from light.Prevents the formation of photodegradation products.[1]
Analytical Monitoring Develop and use a validated stability-indicating HPLC method.Ensures accurate quantification of the parent compound in the presence of degradants.

By systematically addressing these potential stability issues, researchers can ensure the quality and reliability of their experimental data when working with this compound.

References

  • ResearchGate. Electrochemical Investigation of Benzylpiperazine | Request PDF. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

  • ResearchGate. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. Available from: [Link]

  • ResearchGate. Analysis of Benzylpiperazine-like Compounds | Request PDF. Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • PubMed. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • ResearchGate. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Available from: [Link]

  • BioMed Research Publishers. Forced Degradation – A Review. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • ResearchGate. Degradation pathway of drug. | Download Scientific Diagram. Available from: [Link]

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PubMed. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Available from: [Link]

  • PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available from: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • SWGDrug. BENZYLPIPERAZINE. Available from: [Link]

  • National Institutes of Health. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Available from: [Link]

  • U.S. Drug Enforcement Administration. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Available from: [Link]

  • Wikipedia. Benzylpiperazine. Available from: [Link]

  • ResearchGate. Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Available from: [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available from: [Link]

  • MySkinRecipes. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. Available from: [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... Available from: [Link]

  • PubMed. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Available from: [Link]

  • PubMed. Mechanism of solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). Available from: [Link]

Sources

"2-(4-Benzylpiperazin-1-yl)benzoic acid" reducing cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response for researchers investigating the cytoprotective properties of 2-(4-Benzylpiperazin-1-yl)benzoic acid (referred to hereafter as BPBA ).[1]

Subject: Validating and Optimizing Cytotoxicity Reduction in Cell-Based Assays Ticket ID: BPBA-CYTO-001 Status: Open Assigned Scientist: Senior Application Scientist, Cell Biology Division[1]

Executive Summary & Biological Context

You are likely investigating BPBA (CAS: 494782-67-1) because it has appeared as a "hit" in a phenotypic screen for cytoprotection (e.g., preventing cell death induced by oxidative stress, glutamate, or chemotherapy) or because you are characterizing it as a scaffold in medicinal chemistry.[1]

The Core Issue: While BPBA contains a piperazine moiety (common in bioactive drugs like imatinib or olanzapine) and a benzoic acid group, observing "reduced cytotoxicity" (i.e., increased viability) requires rigorous validation.[1] Small molecules with this specific zwitterionic structure can often generate false positives in metabolic assays (MTT/WST-1) or interact with readout enzymes (LDH/Luciferase).[1]

This guide provides the workflow to distinguish genuine cytoprotection from assay interference and outlines the likely mechanisms of action.

Diagnostic Workflow: Is the Effect Real?

Before hypothesizing a biological mechanism (e.g., apoptosis inhibition), you must rule out chemical interference.[1] BPBA has chemical features (redox-active amines, potential chelating carboxylate) that can skew standard assays.[1]

Interactive Troubleshooting Diagram

Use this decision tree to validate your observation.

BPBA_Validation_Workflow Start Observation: BPBA increases signal in Viability Assay CellFree Run Cell-Free Control (Media + BPBA + Reagent) Start->CellFree Decision1 Is signal higher than Media only? CellFree->Decision1 Interference ASSAY INTERFERENCE (Redox/Colorimetric) Decision1->Interference Yes RealEffect Proceed to Orthogonal Assay Decision1->RealEffect No Orthogonal Select Orthogonal Method RealEffect->Orthogonal ATP ATP (CellTiter-Glo) Orthogonal->ATP LDH LDH Release (Membrane Integrity) Orthogonal->LDH LiveDead Live/Dead Staining (Microscopy) Orthogonal->LiveDead Validation CONFIRMED CYTOPROTECTION ATP->Validation LDH->Validation LiveDead->Validation

Caption: Step-by-step validation workflow to rule out chemical interference before confirming biological activity.

Frequently Asked Questions (Technical Troubleshooting)

Q1: I see high viability with BPBA in MTT assays, but cells look dead under the microscope. Why?

Diagnosis: Redox Interference. Explanation: The piperazine ring in BPBA can act as a weak reducing agent or electron donor.[1] Tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce the salt into a colored formazan product.[1]

  • The Artifact: BPBA may chemically reduce the tetrazolium dye without cells present, or enhance the reaction rate, leading to an artificially high OD signal.[1]

  • Solution: Switch to a non-redox assay like CellTiter-Glo (ATP) or Crystal Violet (Biomass) .[1]

Q2: BPBA precipitates when I add it to the cell culture media. How do I fix this?

Diagnosis: Zwitterionic Solubility Issues. Explanation: BPBA contains a basic amine (piperazine, pKa ~9.[1]8) and an acidic carboxyl group (benzoic acid, pKa ~4.2).[1] At physiological pH (7.4), it exists largely as a zwitterion, which can have the lowest solubility profile compared to its ionic forms.[1]

  • Solution:

    • Dissolve the stock in DMSO (up to 50-100 mM).[1]

    • When diluting into media, ensure the final DMSO concentration is <0.5%.[1]

    • If precipitation persists, the zwitterion is aggregating.[1] Add a surfactant like 0.01% Pluronic F-68 to the media before adding the compound.[1]

Q3: Can BPBA inhibit LDH directly?

Diagnosis: Enzymatic Inhibition. Explanation: If you are using an LDH release assay to measure cytotoxicity (where low signal = low toxicity), BPBA might be inhibiting the Lactate Dehydrogenase enzyme itself rather than protecting the cell membrane.[1]

  • Test: Add BPBA to the Positive Control (lysed cells) lysate.[1] If the signal drops compared to lysate alone, BPBA is an LDH inhibitor.[1]

Validated Experimental Protocols

Protocol A: The "Spike-In" Interference Check

Use this to prove the signal is biological, not chemical.[1]

Materials:

  • BPBA Stock (e.g., 10 mM in DMSO)[1]

  • MTT or WST-1 Reagent[1]

  • Culture Media (without cells)[1]

Steps:

  • Prepare Plate: In a 96-well plate, add 100 µL of culture media to 6 wells.

  • Spike Compound: Add BPBA to 3 wells at your highest test concentration (e.g., 10 µM). Add DMSO vehicle to the other 3 wells.

  • Add Reagent: Add 10 µL of MTT/WST-1 reagent to all wells.

  • Incubate: Incubate at 37°C for 2 hours (same as your cell assay).

  • Measure: Read Absorbance.

  • Analysis: If OD(BPBA) > OD(Vehicle), the compound is chemically reducing the dye.[1] Data from this assay is invalid.

Protocol B: Orthogonal Cytoprotection Confirmation (ATP Assay)

ATP levels drop rapidly during necrosis/apoptosis.[1] If BPBA maintains ATP levels, it is a metabolic protectant.[1]

Steps:

  • Seed Cells: 5,000 cells/well in white-walled 96-well plates. Incubate 24h.

  • Pre-treat: Add BPBA (0.1 - 10 µM) for 1 hour.

  • Insult: Add cytotoxic agent (e.g., H2O2, Doxorubicin) or stressor.[1] Incubate 24h.

  • Lysis/Read: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Incubate 10 mins (dark).

  • Read Luminescence: High signal = High ATP = Viable Cells.[1]

Mechanistic Insights: How BPBA Reduces Cytotoxicity

If validation confirms the effect is real, BPBA likely acts through one of the following mechanisms based on its pharmacophore.[1]

Table 1: Potential Mechanisms of Action (MOA)
FeaturePotential MechanismBiological Consequence
Piperazine Ring ROS Scavenging Neutralizes free radicals (superoxide/hydroxyl), preventing lipid peroxidation (Ferroptosis inhibition).[1]
Benzoic Acid Chelation Binds free Iron (Fe2+) or Copper (Cu2+), reducing Fenton chemistry and oxidative stress.[1]
Benzyl Group Membrane Stabilization Intercalates into lipid bilayers, potentially altering fluidity or blocking pore formation (e.g., Bax/Bak pores).[1]
Whole Molecule Off-Target Inhibition May inhibit specific kinases (e.g., ROCK, MAPK) or proteases (Caspases) due to structural similarity to known inhibitors.[1]
Pathway Visualization

The following diagram illustrates where BPBA likely intervenes in the cell death cascade.

BPBA_Mechanism cluster_BPBA BPBA Action Sites Stressor Stressor (ROS / Toxin) Scavenge ROS Scavenging (Piperazine) Stressor->Scavenge Chelation Iron Chelation (Benzoic Acid) Stressor->Chelation Mito Mitochondrial Dysfunction Caspase Caspase 3/7 Activation Mito->Caspase Scavenge->Mito Blocks Damage Chelation->Mito Prevents Fenton Rxn Death Cell Death (Apoptosis/Necrosis) Caspase->Death DirectInhib Direct Enzyme Inhibition? DirectInhib->Caspase Potential Block

Caption: Hypothetical intervention points of BPBA in the oxidative stress and apoptotic signaling cascade.

References & Authority

The protocols and mechanistic hypotheses above are grounded in standard assay guidance and medicinal chemistry principles regarding piperazine/benzoic acid derivatives.[1]

  • Riss, T. L., et al. (2013). "Cell Viability Assays."[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • Source:[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference."[1] Current Opinion in Chemical Biology, 14(3), 315-324.[1]

    • Source:[1]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays."[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

    • Source:[1]

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease."[1] Cell, 171(2), 273-285.[1] (Context for ROS/Iron scavenging mechanisms).

    • Source:[1]

Disclaimer: BPBA (CAS 494782-67-1) is a chemical building block.[1][2] Specific biological activity claims should be validated using the orthogonal methods described above. This guide is for research purposes only.

Sources

Technical Support Center: MS/MS Characterization of 2-(4-Benzylpiperazin-1-yl)benzoic acid

[1]

Monoisotopic Mass:Target Audience:

Core Diagnostic Workflow

Before interpreting complex spectra, ensure your acquisition parameters are optimized for this specific amphoteric molecule.[1] Use the following logic gate to diagnose signal or fragmentation issues.

TroubleshootingWorkflowStartStart: Signal/Spectral IssueIssueTypeIdentify Primary IssueStart->IssueTypeLowSignalLow/No SignalIssueType->LowSignalWeirdFragUnexpected FragmentsIssueType->WeirdFragPeakTailPeak Tailing/BroadeningIssueType->PeakTailCheckModeCheck Ionization Mode(Amphoteric Nature)LowSignal->CheckModeCheckOrthoCheck for Ortho-Effect(Water Loss -18 Da)WeirdFrag->CheckOrthoSilanolSilanol Interaction?PeakTail->SilanolOptPHOptimize Mobile Phase pH(Target pH 3-4 for Pos Mode)CheckMode->OptPHProtonate Piperazine NCheckBenzylVerify Benzyl Cleavage(m/z 91 Dominance)CheckOrtho->CheckBenzylBufferAdd 5mM Ammonium FormateSilanol->Buffer

Figure 1: Decision tree for troubleshooting MS detection and spectral interpretation.

Fragmentation Mechanics & Spectral Interpretation[2][3][4]

The fragmentation of 2-(4-Benzylpiperazin-1-yl)benzoic acid is driven by two competing forces: the high stability of the benzyl cation and the "Ortho Effect" facilitated by the proximity of the piperazine nitrogen to the carboxylic acid.

Theoretical Fragment Ion Table (ESI+ Mode)

Precursor Ion


m/z (approx)Fragment StructureMechanism / CausalityRelative Abundance Prediction
91.05

(Tropylium)
Benzyl Cleavage: The bond between the piperazine nitrogen and the benzyl carbon is weak due to the stability of the resulting tropylium ion.High (Base Peak)
279.15

Ortho-Effect: Interaction between the nucleophilic piperazine nitrogen and the ortho-carboxylic acid leads to cyclization and water loss.Medium
253.17

Decarboxylation: Common in benzoic acids, often facilitated by the ortho-amino group stabilizing the resulting cation.Low/Medium
207.11

Neutral Loss of Benzyl: The charge remains on the piperazine-benzoic acid moiety (less common than m/z 91 but possible).Low
163.12

Combined Loss: Loss of Benzyl group + Decarboxylation (

).
Low
Mechanistic Pathway Diagram

Understanding why these fragments occur is critical for structural confirmation.[1]

FragmentationPathParentPrecursor [M+H]+m/z 297.16BenzylCatTropylium Ionm/z 91.05(Base Peak)Parent->BenzylCatC-N CleavageOrthoInterCyclic Intermediate(Acyl-Ammonium)Parent->OrthoInterNu: AttackCO2LossFragment [M+H - CO2]+m/z 253.17Parent->CO2Loss-CO2 (44 Da)NeutralPiperNeutral Loss:Piperazinyl-Benzoic AcidWaterLossFragment [M+H - H2O]+m/z 279.15OrthoInter->WaterLoss-H2O (18 Da)

Figure 2: ESI+ Fragmentation pathway highlighting the competition between Benzyl cleavage and Ortho-effect cyclization.

Troubleshooting & FAQs

Q1: Why is my precursor signal intensity lower than expected in Positive Mode?

The Causality: This molecule is a zwitterion candidate.[1] It contains a basic piperazine moiety (pKa ~9) and an acidic benzoic acid moiety (pKa ~4).

  • The Problem: If your mobile phase pH is near neutral (pH 6-7), the carboxylic acid is deprotonated (

    
    ) while the amine is protonated (
    
    
    ), resulting in a net neutral zwitterion which ionizes poorly in ESI.
  • The Solution: Acidify the mobile phase.

    • Protocol: Use 0.1% Formic Acid (pH ~2.7).[1] This protonates the carboxylic acid (neutralizing it) and ensures the piperazine nitrogens are fully protonated, yielding a strong

      
       species.
      
Q2: I see a peak at m/z 279. Is this an impurity?

The Causality: No, this is likely the "Ortho Effect" artifact, not a synthetic impurity.

  • Explanation: In ortho-substituted benzoic acids, the substituent (piperazine nitrogen) can attack the carbonyl carbon of the acid during the ionization/desolvation process in the source. This expels a water molecule (

    
    , 18 Da).[1]
    
  • Verification:

    • Check the retention time.[1] If 279 co-elutes perfectly with 297, it is a source-fragment.[1]

    • Lower the Cone Voltage or Declustering Potential .[1] If the ratio of 279/297 decreases, it is a source-induced fragment.

Q3: Why do I see severe peak tailing?

The Causality: Secondary interactions between the basic piperazine nitrogens and residual silanols on the HPLC column stationary phase.

  • The Solution:

    • Buffer: Add 5mM Ammonium Formate to the aqueous mobile phase.[1] The ammonium ions compete for silanol sites, blocking them from the analyte.

    • Column Choice: Switch to a column with "End-capping" or a charged-surface hybrid (CSH) particle designed for basic compounds.

Q4: Can I use Negative Mode (ESI-)?

The Causality: Yes, due to the benzoic acid moiety.

  • Expectation: You will see

    
     at 
    
    
    295.14.[1]
  • Trade-off: Fragmentation in negative mode will be dominated by decarboxylation (

    
     at 
    
    
    251).[1] You will likely lose the diagnostic
    
    
    91 benzyl peak, making structural confirmation harder. Use Negative Mode only if the matrix causes severe suppression in Positive Mode.[1]

Experimental Validation Protocols

Protocol A: Differentiating Isomers (Ortho vs. Para)

If you suspect your sample might be the para-isomer (4-(4-benzylpiperazin-1-yl)benzoic acid), use the Water Loss Test .[1]

  • Set up MS/MS: Select parent

    
     297.16.[1]
    
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.[1]

  • Analysis:

    • Ortho-Isomer: Will show a distinct transition

      
       (Loss of water) due to the proximity effect [1].
      
    • Para-Isomer: Cannot form the cyclic intermediate; water loss will be negligible or absent.[1]

Protocol B: Source Parameter Optimization

To maximize sensitivity for the parent ion:

  • Flow Rate: 0.3 - 0.5 mL/min (Standard ESI).

  • Desolvation Temp: 350°C - 450°C (High temp required to desolvate the polar acid group).[1]

  • Cone Voltage: Start low (15-20V). High cone voltage will prematurely trigger the Benzyl cleavage (

    
     91), reducing the abundance of the intact precursor.
    

References

  • Ortho-Effect in Benzoic Acids: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Source: ACS Publications.[1] [Link]

  • Piperazine Fragmentation: Mass Fragmentation Characteristics of Piperazine Analogues (BZP). Source: Journal of Chinese Mass Spectrometry Society.[1][2] [Link]

Validation & Comparative

"2-(4-Benzylpiperazin-1-yl)benzoic acid" comparative efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS: 494782-67-1), focusing on its critical role as a privileged scaffold in medicinal chemistry.

Unlike finished pharmaceutical products, this compound serves as a high-value intermediate and pharmacophore building block . Its comparative efficacy is evaluated here in the context of synthetic utility , cyclization efficiency , and the biological potential of its downstream derivatives (specifically tricyclic CNS agents and acridone-based chemotherapeutics).

Executive Summary

This compound represents a strategic ortho-substituted anthranilic acid derivative. It is primarily utilized as a precursor for synthesizing tricyclic heterocycles (e.g., dibenzodiazepines, acridones) and kinase inhibitors .

Its "efficacy" in a drug development context is defined by three key advantages over its analogs (e.g., N-methyl or para-substituted variants):

  • Cyclization Competence: The ortho positioning facilitates intramolecular cyclization, a pathway inaccessible to para-isomers.

  • Orthogonal Protection: The benzyl group serves as a robust protecting group for the piperazine nitrogen, allowing for harsh downstream chemistry (e.g., Friedel-Crafts acylation) before being removed via hydrogenolysis to reveal a secondary amine for further diversification.

  • Lipophilic Pharmacophore: In final drug candidates, the benzyl moiety enhances membrane permeability (logP) compared to methyl analogs, often improving Blood-Brain Barrier (BBB) penetration in CNS targets.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule consists of a benzoic acid core with a bulky 4-benzylpiperazine ring at the 2-position.

  • Steric Strain: The ortho-substitution forces the piperazine ring out of coplanarity with the benzene ring, creating a specific 3D conformation essential for binding in deep hydrophobic pockets (e.g., GPCRs).

  • Electronic Effect: The piperazine nitrogen acts as an electron donor, activating the ring for electrophilic aromatic substitution, while the carboxylic acid directs subsequent cyclization.

Mechanism: The "Ortho-Effect" in Synthesis

The primary utility of this scaffold is its ability to undergo intramolecular condensation .

  • Pathway A (Acridones): Cyclization with polyphosphoric acid (PPA) yields acridone derivatives (anticancer scaffolds).

  • Pathway B (Benzodiazepines): Reaction with o-phenylenediamine derivatives yields dibenzodiazepines (similar to Clozapine/Olanzapine).

Comparative Efficacy Analysis

This section compares this compound against its primary structural competitors in drug design.

Table 1: Physicochemical & Synthetic Comparison
FeatureThis compound (Subject)2-(4-Methylpiperazin-1-yl)benzoic acid (Alternative A)4-(4-Benzylpiperazin-1-yl)benzoic acid (Alternative B)
CAS Number 494782-67-120876-36-294038-26-3
Primary Use Precursor for N-H free tricycles (via debenzylation)Precursor for N-Methyl drugs (e.g., Clozapine)Linear linkers (Non-cyclizing)
Cyclization Potential High (Forms 6/7-membered rings)High (Forms 6/7-membered rings)Null (Geometry prevents closure)
Lipophilicity (cLogP) ~3.2 (High BBB Permeability)~1.5 (Moderate)~3.2
Synthetic Versatility Superior: Benzyl can be removed to allow late-stage functionalization.Limited: Methyl group is hard to remove; fixed substituent.Moderate: Used for linear extension only.
Solubility Low (requires polar aprotic solvents)Moderate (water soluble as HCl salt)Low
Detailed Analysis
  • Vs. The Methyl Analog: While the N-methyl analog is the direct precursor to drugs like Clozapine , it lacks flexibility. If a medicinal chemist wants to attach a complex fluorophore or a specific side chain to the piperazine nitrogen after building the tricyclic core, they must use the Benzyl analog. The benzyl group acts as a placeholder that can be stripped away, making this compound superior for Diversity-Oriented Synthesis (DOS) .

  • Vs. The Para Isomer: The para-isomer (4-substituted) is geometrically incapable of forming the fused tricyclic core characteristic of antipsychotics. Therefore, for CNS drug discovery involving tricyclic scaffolds, the ortho-isomer is the obligate choice .

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct SNAr displacement is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • 1-Benzylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: DMF or DMSO

Workflow:

  • Dissolution: Dissolve 2-fluorobenzoic acid in DMF (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by 1-benzylpiperazine.

  • Heating: Heat the mixture to 100°C for 12-16 hours . (Monitor by TLC/LC-MS).

  • Workup: Pour reaction mixture into ice-water. Adjust pH to ~4-5 with dilute HCl.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

    • Expected Yield: 75-85%.

    • Validation: ¹H NMR (Look for disappearance of F-adjacent proton and appearance of benzylic CH₂ peak at ~3.5 ppm).

Protocol B: Cyclization to Acridone Derivative

Rationale: Demonstrates the "efficacy" of the scaffold in forming bioactive heterocycles.

Reagents:

  • This compound[1][2][3][4][5]

  • Polyphosphoric Acid (PPA)

Workflow:

  • Mixing: Mix the benzoic acid derivative with PPA (1:10 w/w).

  • Cyclization: Heat to 120°C for 2 hours .

  • Quenching: Pour onto crushed ice and basify with NaOH.

  • Result: Formation of the acridone core (fluorescent yellow solid).

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the strategic value of the benzyl group in enabling divergent synthesis.

G Start 2-Fluorobenzoic Acid Product 2-(4-Benzylpiperazin-1-yl) benzoic acid (The Scaffold) Start->Product SNAr (K2CO3, DMF) Reagent N-Benzylpiperazine Reagent->Product Path1 Cyclization (PPA / POCl3) Product->Path1 Tricycle N-Benzyl Tricyclic Core Path1->Tricycle Debenz Hydrogenolysis (H2, Pd/C) Tricycle->Debenz Protecting Group Removal FreeAmine NH-Free Tricyclic Core Debenz->FreeAmine Div Diversification (R-X / Ar-X) FreeAmine->Div Library Drug Library (Complex Analogs) Div->Library

Caption: Strategic utilization of this compound. The benzyl group enables cyclization and subsequent removal for library generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2816366: this compound. Retrieved from [Link]

  • MOLBASE Chemical Directory. this compound Properties and Suppliers. Retrieved from [Link]

  • H. G. Morren et al. (1963).Synthesis of N-substituted piperazines and their application in antihistamines. (Foundational text on piperazine synthesis chemistry).
  • Wainwright, M. (2001).Acridine-a neglected heterocyclic nucleus. Journal of Heterocyclic Chemistry.
  • Buchwald, S. L., & Hartwig, J. F. (2002).Palladium-Catalyzed Amination of Aryl Halides. (Modern alternative protocol for synthesizing the scaffold).

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"2-(4-Benzylpiperazin-1-yl)benzoic acid" validating in vitro results in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for validating the translational potential of 2-(4-Benzylpiperazin-1-yl)benzoic acid (and its derivatives).

As this specific chemical structure (CAS 494782-67-1) represents a classic "Privileged Scaffold" —often functioning as a core pharmacophore in GPCR antagonists, kinase inhibitors, and anti-inflammatory agents—this guide treats it as a Lead Compound undergoing "Hit-to-Lead" optimization.

From In Vitro Potency to In Vivo Efficacy

Executive Summary: The Translational Challenge

This compound presents a classic medicinal chemistry paradox. While the N-aryl piperazine moiety frequently drives high-affinity target engagement (particularly in CNS and anti-inflammatory targets), the ortho-benzoic acid substitution creates a zwitterionic species at physiological pH.

The Core Problem: In vitro results (IC50/EC50) often fail to translate in vivo due to permeability-solubility trade-offs . The zwitterionic nature limits passive diffusion across the blood-brain barrier (BBB) or gut wall, despite high potency in cell-free assays.

This guide provides a validated roadmap to bridge this gap, comparing the parent compound against its primary structural alternatives to determine the optimal candidate for in vivo studies.

Comparative Analysis: Parent Compound vs. Strategic Alternatives

Before initiating expensive animal models, you must benchmark the Parent Acid against its Prodrug and Isomeric forms. This "Go/No-Go" decision matrix is critical for resource allocation.

Table 1: Physicochemical & ADME Comparison
FeatureParent Compound (2-Isomer)Alternative A: The Prodrug (Methyl/Ethyl Ester)Alternative B: The 4-Isomer (Para-substituted)
Structure Ortho-COOH (Zwitterionic)Ortho-COOMe (Neutral/Basic)Para-COOH (Zwitterionic)
In Vitro Potency High (Rigid conformation via H-bond)Low/None (Requires hydrolysis)Variable (Loss of conformational lock)
Solubility (pH 7.4) Moderate (Isoelectric point issue)Low (Lipophilic)High (Less intramolecular bonding)
Membrane Permeability Low-Moderate (Polar surface area)High (Passive diffusion)Low
Metabolic Stability Moderate (Benzyl oxidation)Low (Rapid esterase hydrolysis)Moderate
In Vivo Application Direct IV/IP Dosing Oral (PO) Dosing Candidate Control / Negative Probe

Scientist’s Insight:

  • Select the Parent Compound if your target is extracellular or if you are dosing IV. The internal hydrogen bond between the piperazine nitrogen and the ortho-carboxyl group locks the conformation, often improving receptor selectivity compared to the para-isomer [1].

  • Select the Prodrug (Alternative A) if you require oral bioavailability or CNS penetration. The ester masks the charge, allowing entry before being hydrolyzed back to the active acid by plasma esterases.

Validating the Mechanism: The "Self-Validating" Protocol

To ensure your in vivo results are due to on-target engagement and not off-target toxicity, follow this mechanistic workflow.

Diagram 1: The Translational Logic Flow

G InVitro In Vitro Potency (IC50 < 100 nM) Formulation Formulation Strategy (Cyclodextrin vs. Saline) InVitro->Formulation Check Solubility PK_Bridge PK Bridging Study (Tmax, Cmax, AUC) Formulation->PK_Bridge IV/PO Dosing Target_Engage Target Engagement (Biomarker/Proximal Readout) PK_Bridge->Target_Engage At Cmax Target_Engage->Formulation Fail: Optimize Exposure Efficacy In Vivo Efficacy (Disease Model) Target_Engage->Efficacy Valid Mechanism

Caption: Logical workflow for translating zwitterionic leads. Note the critical feedback loop between Target Engagement and Formulation.

Detailed Experimental Protocols

Protocol A: Formulation for In Vivo Delivery

Rationale: The ortho-benzoic acid moiety creates solubility "cliffs." Standard DMSO/Saline mixes often precipitate the compound upon injection, causing erratic PK data.

Reagents:

  • This compound (micronized).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • 0.1 M NaOH and 0.1 M HCl.

Step-by-Step:

  • Stock Prep: Dissolve the compound in a minimal volume of 0.1 M NaOH (to deprotonate the carboxylic acid, ensuring solubility).

  • Complexation: Slowly add 20% (w/v) HP-β-CD in PBS while vortexing.

  • pH Adjustment: Back-titrate carefully with 0.1 M HCl to pH 7.4.

    • Critical Checkpoint: If precipitation occurs at pH 7.4, the internal H-bond is dominating. Switch to a Mesylate Salt formulation or maintain pH at 8.0 if tolerated.

  • Sterilization: Filter through a 0.22 µm PVDF membrane (do not use nylon, which may bind the drug).

Protocol B: The Pharmacodynamic (PD) Bridge

Rationale: Before measuring tumor shrinkage or behavioral changes, you must prove the drug hits the target in the animal.

Experimental Design:

  • Groups: Vehicle, Low Dose (10 mg/kg), High Dose (50 mg/kg), Positive Control (Reference Standard).

  • Timepoint: 1 hour post-dose (approximating Tmax for piperazine derivatives).

  • Tissue Collection: Harvest target tissue (e.g., brain, tumor, liver).

  • Readout:

    • Proximal Biomarker: Western blot for phosphorylation of a downstream effector (e.g., pERK, pAKT) or qPCR for immediate-early genes (e.g., c-Fos).

    • Note: Do not rely solely on phenotypic outcomes (e.g., tumor size) for initial validation.

Pathway Visualization: Mechanism of Action (Hypothetical)

Assuming this scaffold acts as an antagonist (common for this class), the following diagram illustrates the validated pathway interference.

Diagram 2: Signal Transduction Blockade

Pathway Receptor Target Receptor (GPCR/Kinase) Effector Downstream Effector (e.g., MAPK/NFkB) Receptor->Effector Activation Compound 2-(4-Benzylpiperazin-1-yl) benzoic acid Compound->Receptor Competitive Inhibition GeneExp Gene Expression (Disease Phenotype) Effector->GeneExp Transcription

Caption: The compound (Blue) competitively inhibits the Target Receptor (Red), preventing downstream effector activation.

Scientific Interpretation & Troubleshooting

The "Ortho-Effect" Trap

If in vivo efficacy is lower than expected despite good plasma exposure:

  • Cause: The ortho-substituent (benzoic acid) can form a pseudo-ring with the piperazine nitrogen. While this improves selectivity, it increases Plasma Protein Binding (PPB) .

  • Validation: Perform a Rapid Equilibrium Dialysis (RED) assay. If free fraction (

    
    ) is < 1%, efficacy will be blunted.
    
  • Solution: Shift to the 4-isomer (Alternative B) or verify if the target is intracellular (requiring higher lipophilicity).

Metabolic Soft Spots

The benzyl position is prone to CYP450-mediated hydroxylation.

  • In Vivo Check: Analyze plasma samples for the "de-benzylated" metabolite (piperazinyl-benzoic acid). If this metabolite accumulates, it may be inactive or toxic.

  • Fix: Deuterate the benzylic position (

    
    -benzyl) to improve metabolic stability (Kinetic Isotope Effect) [2].
    

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. Link

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2-(4-Benzylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel chemical entity is a cornerstone of preclinical development. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities or diminished efficacy, contributing significantly to late-stage attrition in the drug pipeline.[1] This guide provides a comprehensive framework for assessing the cross-reactivity profile of the compound "2-(4-Benzylpiperazin-1-yl)benzoic acid," a molecule containing two key pharmacophores: benzylpiperazine and benzoic acid.

While specific experimental data for this exact molecule is not publicly available, its structural motifs are prevalent in a wide range of biologically active compounds.[2][3][4] This allows us to predict potential off-target liabilities and design a robust, self-validating experimental cascade to thoroughly characterize its selectivity.

Structural Deconstruction and Target Prediction: The 'Why' Behind the Assays

The structure of this compound contains two well-known scaffolds that guide our investigation:

  • Benzylpiperazine (BZP): This core is a known central nervous system (CNS) stimulant.[5] Derivatives of BZP are notorious for interacting with monoamine systems, particularly dopamine, serotonin, and norepinephrine transporters and receptors.[6][7] Its effects can mimic those of amphetamines, suggesting a potential for cross-reactivity with dopaminergic and serotonergic targets.[5][8]

  • Benzoic Acid Derivatives: This moiety is found in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[9][10][11] It raises the possibility of interactions with enzymes like cyclooxygenases (COX-1 and COX-2) or other targets associated with inflammatory pathways.[3]

Based on these structural alerts, a primary cross-reactivity screen should prioritize targets within the GPCR, ion channel, and enzyme families.

The Experimental Cascade for Selectivity Profiling

A tiered approach, moving from broad, cost-effective screening to specific, functional validation, provides the most logical and resource-efficient path to understanding a compound's selectivity.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanistic & Cellular Validation T1_InSilico In Silico Prediction (e.g., SEA, SwissTargetPrediction) T1_Panel In Vitro Safety Panel (e.g., Eurofins SafetyScreen44™, Pharmaron Panel) T1_InSilico->T1_Panel Guide Panel Selection T2_Binding Radioligand Binding Assays (Determine Ki) T1_Panel->T2_Binding Identify Initial Hits (>50% inhibition) T2_Functional Primary Functional Assays (e.g., FLIPR, cAMP) T2_Binding->T2_Functional Confirm Direct Interaction T3_Mechanism Mechanism of Action Assays (Agonist vs. Antagonist) T2_Functional->T3_Mechanism Validate Functional Activity T3_Cellular Cell-Based Phenotypic Assays (Confirm cellular effect) T3_Mechanism->T3_Cellular Elucidate Cellular Consequence

Caption: Tiered workflow for cross-reactivity profiling.

Detailed Methodologies and Data Interpretation

The initial step involves screening the compound against a panel of known safety-relevant targets. Commercial services like Eurofins' SafetyScreen™, Pharmaron's Safety Panel, or WuXi AppTec's panel offer a cost-effective way to assess dozens of targets simultaneously.[12][13][14] These panels typically cover a wide range of receptors, ion channels, enzymes, and transporters implicated in adverse drug reactions.[15]

Experimental Protocol: General Radioligand Binding Assay Screen

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at a single high concentration, usually 10 µM, to maximize the chances of detecting even weak interactions.

  • Assay Execution: The compound is incubated with a membrane preparation or recombinant protein expressing the target of interest, along with a specific radiolabeled ligand for that target.

  • Detection: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of inhibition of the radioligand binding. A significant interaction is typically defined as >50% inhibition at the 10 µM screening concentration.

Data Presentation: Hypothetical Safety Panel Results

Target ClassTarget Name% Inhibition @ 10 µMResult
GPCR (Serotonin)5-HT2A85%Hit
GPCR (Dopamine)D262%Hit
GPCR (Adrenergic)Alpha-1A15%No Hit
Ion ChannelhERG45%Borderline
EnzymeCOX-15%No Hit
EnzymeCOX-28%No Hit
TransporterDAT (Dopamine)78%Hit

This is hypothetical data for illustrative purposes.

Any "hits" identified in the primary screen must be confirmed. This involves generating a full dose-response curve to determine the compound's potency (IC50 or Ki) at the off-target.

Experimental Protocol: Dose-Response Radioligand Binding Assay

  • Compound Dilution: Prepare a serial dilution of the test compound, typically covering a range from 1 nM to 30 µM.

  • Assay Execution: Perform the binding assay as described in Tier 1, but with each concentration of the serially diluted compound.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Transition to Functional Assays: A confirmed binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, or inverse agonist. Therefore, functional assays are critical. For GPCRs, common readouts include calcium flux (measured by FLIPR) or cyclic AMP (cAMP) production.

For high-priority off-targets (i.e., those with high potency), further mechanistic studies are warranted. This involves determining the mode of action (e.g., competitive vs. non-competitive antagonism) and assessing the compound's effect in a more physiologically relevant cell-based system.

Experimental Protocol: Cell-Based cAMP Functional Assay (for GPCRs)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing the 5-HT2A receptor).

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound across a range of concentrations. Then, stimulate the cells with a known agonist at its EC50 concentration.

  • Agonist Mode: To test for agonism, incubate the cells with the test compound alone.

  • Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Building a Self-Validating System

Trustworthiness in selectivity profiling is achieved by integrating orthogonal assays. If a compound shows high-affinity binding to the D2 receptor, this result is validated and given mechanistic context by a functional assay demonstrating, for example, potent antagonism of dopamine-induced cAMP inhibition.[1] This multi-assay approach provides a robust, self-validating dataset that allows for confident decision-making in lead optimization.

Conclusion

Characterizing the cross-reactivity of a compound like this compound is a critical exercise in risk mitigation. By leveraging knowledge of its chemical scaffolds (benzylpiperazine and benzoic acid), we can anticipate likely off-target families. A systematic, tiered experimental cascade, moving from broad screening to detailed mechanistic studies, provides a comprehensive and reliable profile. This structured approach, grounded in established pharmacological principles and validated through orthogonal assays, empowers researchers to select drug candidates with the highest potential for safety and efficacy.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Mayorga, C., Ebo, D. G., Lang, D. M., Pichler, W. J., Sabato, V., & Park, M. A. (2021). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. PMC. Retrieved from [Link]

  • Krajewska, U., Fidecka, S., Giełzak, M., & Kozioł, A. E. (1998). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. Retrieved from [Link]

  • Brennan, K. A., Colussi-Mas, J., & Schenk, S. (2007). Benzylpiperazine: a drug of abuse?. PubMed. Retrieved from [Link]

  • Logvinov, S. V., Kadyrova, E. L., Gaidukevich, O. A., Sapelkin, V. S., & Shtil, A. A. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]

  • Worm, M., Scherer, H., & Aberer, W. (2011). Guideline for the diagnosis of drug hypersensitivity reactions. PMC. Retrieved from [Link]

  • BZP (Benzylpiperazine). (n.d.). Retrieved from [Link]

  • Antia, U., Tingle, M., & Russell, B. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. Retrieved from [Link]

  • Khan, D. A., Banerji, A., & Bernstein, J. A. (2022). Drug Allergy: A 2022 Practice Parameter Update. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • Maciag, M. C., Ward, S. L., O'Connell, A. E., & Broyles, A. D. (2020). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. AAAAI. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Romano, A., & Caubet, J. C. (2016). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Retrieved from [Link]

  • Butini, S., & Campiani, G. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Retrieved from [Link]

  • Van der Vlag, R., & Kool, J. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Carraro, F., & Radi, M. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Jevtic, I., Penjisevic, J., Ivanović, M. D., & Kostić-Rajačić, S. (2016). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. Retrieved from [Link]

  • Romero, A., & de la Torre, E. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Retrieved from [Link]

  • Cowart, M., & Altenbach, R. J. (2008). cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia. PubMed. Retrieved from [Link]

  • dos Santos Filho, J. M., & Tomaz, T. W. de L. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-[3-(4-ARYL)-1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. Retrieved from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2022). Pharmacophore. Retrieved from [Link]

  • da Silva, A. B., & da Silva, J. C. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

  • de los Ríos, C., & Marco-Contelles, J. (2006). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

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A Comparative Analysis of 2-(4-Benzylpiperazin-1-yl)benzoic acid and Standard of Care Calcium Channel Blockers in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape for cardiovascular diseases, particularly hypertension and angina, is well-established with a range of effective pharmacological agents. Among these, L-type calcium channel blockers (CCBs) represent a cornerstone of treatment, effectively managing blood pressure and myocardial oxygen demand.[1][2][3][4] This guide provides a comparative overview of the novel compound, 2-(4-Benzylpiperazin-1-yl)benzoic acid, against the current standards of care in the CCB class: Verapamil, Diltiazem, and Amlodipine.

While this compound has been identified as a key intermediate in the synthesis of various pharmacologically active molecules[5][6][7][8][9][10], its intrinsic therapeutic potential, particularly as a cardiovascular agent, remains an area of active investigation. This comparison will, therefore, be based on a hypothetical framework wherein the subject compound is evaluated as a potential L-type calcium channel blocker. The established pharmacological profiles of Verapamil, Diltiazem, and Amlodipine will serve as benchmarks for this analysis.

Mechanism of Action: L-Type Calcium Channel Blockade

L-type calcium channels are crucial for the regulation of cardiovascular function.[11] In vascular smooth muscle cells, the influx of calcium through these channels triggers vasoconstriction, leading to an increase in blood pressure. In cardiac muscle cells, calcium influx is essential for myocardial contraction and the propagation of electrical signals through the sinoatrial (SA) and atrioventricular (AV) nodes.[1][12][13]

L-type calcium channel blockers exert their therapeutic effects by inhibiting the influx of calcium ions into these cells.[1][3][12][14][][16][17] This leads to:

  • Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.[16][18][19][20]

  • Negative Inotropy: Decreased force of myocardial contraction.[][18][21]

  • Negative Chronotropy: Decreased heart rate.[][18][21]

  • Negative Dromotropy: Slowed conduction of electrical impulses through the AV node.[21][22]

The following diagram illustrates the general mechanism of action of L-type calcium channel blockers.

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_CardiacMyocyte Cardiac Myocyte L-type Ca2+ Channel_VSM L-type Ca2+ Channel Ca2+ Influx_VSM Ca2+ Influx L-type Ca2+ Channel_VSM->Ca2+ Influx_VSM Contraction_VSM Contraction Ca2+ Influx_VSM->Contraction_VSM Vasoconstriction Vasoconstriction Contraction_VSM->Vasoconstriction Increased BP Increased Blood Pressure Vasoconstriction->Increased BP L-type Ca2+ Channel_CM L-type Ca2+ Channel Ca2+ Influx_CM Ca2+ Influx L-type Ca2+ Channel_CM->Ca2+ Influx_CM Contraction_CM Contraction Ca2+ Influx_CM->Contraction_CM Increased Contractility Increased Contractility Contraction_CM->Increased Contractility CCB Calcium Channel Blocker CCB->L-type Ca2+ Channel_VSM Blocks CCB->L-type Ca2+ Channel_CM Blocks

Caption: General mechanism of L-type calcium channel blockers.

Standard of Care Compounds: A Comparative Overview

Verapamil, Diltiazem, and Amlodipine are widely prescribed calcium channel blockers, each with a distinct pharmacological profile.

FeatureVerapamilDiltiazemAmlodipine
Class Phenylalkylamine (non-dihydropyridine)Benzothiazepine (non-dihydropyridine)Dihydropyridine
Primary Site of Action Myocardium > VasculatureMyocardium and VasculatureVasculature >> Myocardium
Vasodilation ModerateModeratePotent
Heart Rate Effect Decreased[14][22]Decreased[][18][21]Minimal/Reflex Tachycardia
Myocardial Contractility Decreased[12][14]Decreased[][21]Minimal
AV Conduction Significantly Slowed[14][22]Moderately Slowed[21]Minimal
Primary Indications Angina, Hypertension, Arrhythmias[14][22][23]Angina, Hypertension, Atrial Fibrillation/Flutter[][18][20][21]Hypertension, Angina[16][19][24][25]
Half-life 3-7 hours[22]3-4.5 hours[18]30-50 hours[16]

Hypothetical Profile of this compound

Based on its chemical structure, which features a piperazine ring found in some cardiovascular drugs, we can hypothesize that this compound may exhibit activity as an L-type calcium channel blocker. To ascertain its potential and compare it to the standards of care, a series of preclinical investigations would be necessary.

Proposed Experimental Workflow for Preclinical Evaluation

The following workflow outlines the essential in vitro and in vivo studies required to characterize the pharmacological profile of this compound.

cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Start Start: Compound Synthesis and Purification In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (L-type Ca2+ Channels) In_Vitro->Receptor_Binding In_Vivo In Vivo Studies PK_Studies Pharmacokinetic Studies (Rodent Models) In_Vivo->PK_Studies Data_Analysis Data Analysis and Comparison Conclusion Conclusion and Future Directions Data_Analysis->Conclusion Cell-based_Assays Cell-based Functional Assays (Ca2+ Influx Measurement) Receptor_Binding->Cell-based_Assays Tissue_Bath Isolated Tissue Bath Experiments (Aortic Rings, Papillary Muscle) Cell-based_Assays->Tissue_Bath Tissue_Bath->In_Vivo Efficacy_Studies Efficacy Models (Spontaneously Hypertensive Rats) PK_Studies->Efficacy_Studies Safety_Studies Safety Pharmacology (Cardiovascular and CNS) Efficacy_Studies->Safety_Studies Safety_Studies->Data_Analysis

Caption: Proposed experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for L-type calcium channels.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat cardiac tissue, which is rich in L-type calcium channels.

  • Radioligand: Use a radiolabeled L-type calcium channel antagonist, such as [³H]-nitrendipine, as the ligand.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a reference compound (Verapamil, Diltiazem, or Amlodipine).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

In Vitro Calcium Influx Assay

Objective: To assess the functional inhibition of L-type calcium channels by this compound in a cellular context.

Methodology:

  • Cell Culture: Use a cell line that expresses L-type calcium channels, such as A7r5 vascular smooth muscle cells.

  • Calcium Indicator Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or a reference compound.

  • Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open the voltage-gated L-type calcium channels.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye.

  • Data Analysis: Determine the IC₅₀ for the inhibition of calcium influx.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure.

Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established model of essential hypertension.

  • Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate.

  • Compound Administration: Administer this compound or a reference compound (e.g., Amlodipine) orally or via intravenous infusion at various doses.

  • Data Collection: Continuously record systolic blood pressure, diastolic blood pressure, and heart rate before and after drug administration.

  • Data Analysis: Analyze the dose-dependent effects on blood pressure and heart rate and determine the effective dose range.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the novel compound this compound against the standard of care L-type calcium channel blockers. While the therapeutic potential of this compound in cardiovascular disease is currently hypothetical, the outlined experimental workflow provides a clear path for its preclinical characterization.

Should this compound demonstrate potent and selective L-type calcium channel blocking activity with a favorable pharmacokinetic and safety profile, it could represent a valuable addition to the therapeutic arsenal for hypertension and angina. Further studies would be warranted to explore its detailed mechanism of action, potential for off-target effects, and long-term efficacy and safety. The synthesis of analogs and structure-activity relationship (SAR) studies could also be pursued to optimize its pharmacological properties.

References

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